Potassium metavanadate
Description
Properties
IUPAC Name |
potassium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFYGYJPBUKISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K.O3V, KVO3, KO3V | |
| Record name | POTASSIUM METAVANADATE | |
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| Record name | Potassium vanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Potassium_vanadate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893969 | |
| Record name | Potassium metavanadate (KVO3) | |
| Source | EPA DSSTox | |
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Molecular Weight |
138.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium metavanadate appears as a colorless to pale green colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make dyes, inks and laundry compounds., Liquid; Pellets or Large Crystals, Colorless to light green solid; [CAMEO] Colorless odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | POTASSIUM METAVANADATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Vanadate (VO31-), potassium (1:1) | |
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| Record name | Potassium metavanadate | |
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CAS No. |
13769-43-2 | |
| Record name | POTASSIUM METAVANADATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Potassium metavanadate | |
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| Record name | Vanadate (VO31-), potassium (1:1) | |
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| Record name | Potassium metavanadate (KVO3) | |
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| Record name | Potassium vanadium trioxide | |
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| Record name | POTASSIUM METAVANADATE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of Potassium Metavanadate in Various Solvents
This guide provides a comprehensive technical overview of the solubility of potassium metavanadate (KVO₃), a compound of significant interest in various research and development sectors, including materials science, catalysis, and drug development. This document is intended for researchers, scientists, and professionals who require a detailed understanding of the dissolution behavior of this inorganic salt.
Introduction: The Significance of this compound Solubility
This compound, a white to pale yellow crystalline solid, serves as a crucial precursor and active component in numerous chemical processes. Its efficacy in applications ranging from the synthesis of catalysts to its use in dyeing and inks is fundamentally linked to its solubility characteristics. A thorough comprehension of how this compound behaves in different solvent systems is paramount for optimizing reaction conditions, controlling product purity, and ensuring process efficiency. This guide delves into the solubility of this compound in aqueous and organic media, the profound influence of pH on its dissolution, and the underlying thermodynamic principles governing these phenomena.
Aqueous Solubility of this compound
This compound is moderately soluble in water, and its solubility is strongly dependent on temperature. As a general trend, the solubility of this compound in water increases with rising temperature. This positive temperature coefficient is a critical factor in processes such as crystallization and solution-based synthesis.
Quantitative Solubility Data in Water
The following table summarizes the solubility of anhydrous this compound in water at various temperatures, compiled from available experimental data.
| Temperature (°C) | Solubility (g / 100 g H₂O) | Molar Solubility (mol/L) |
| 0 | 1.4[1] | ~0.101 |
| 15 | 5.18 | ~0.375 |
| 25 | 10.7[1] | ~0.775 |
| 32 | 10.4 | ~0.753 |
Note: Molar solubility is an approximation calculated based on the reported g/100g value and the molar mass of KVO₃ (138.04 g/mol ), assuming the density of the saturated solution is close to 1 g/mL. The value at 32°C appears to be an outlier in the general trend and is reported as found in the source.
The relationship between temperature and solubility is a key consideration for practical applications. For instance, in the preparation of saturated solutions for crystal growth or as a reagent, this data allows for precise control over the concentration.
The Critical Role of pH in Aqueous Solubility: Vanadium Speciation
The solubility of this compound in aqueous solutions is intricately linked to the pH of the medium. This is due to the complex speciation of the vanadate ion in water. At different pH values, the metavanadate ion (VO₃⁻) can undergo protonation, deprotonation, and condensation reactions to form a variety of monomeric and polymeric species. These different species exhibit varying solubilities, thus dictating the overall dissolution behavior of the salt.
In acidic solutions (pH < 3.5), the predominant species is the cationic vanadyl ion (VO₂⁺). As the pH increases into the neutral and alkaline range (pH 3.5-9), various polynuclear anionic species of vanadium become dominant. In strongly alkaline solutions, the simple orthovanadate ion (VO₄³⁻) is the primary species. The equilibrium between these different vanadate species is dynamic and also dependent on the total vanadium concentration in the solution.
The following diagram illustrates the complex relationship between pH and the speciation of vanadium in an aqueous solution, which directly impacts the solubility of this compound.
Caption: Simplified diagram of vanadium speciation at different pH ranges.
This pH-dependent behavior is a critical consideration in applications where the concentration of dissolved vanadium must be precisely controlled. For example, in the preparation of catalysts, the pH of the precursor solution will determine the nature of the deposited vanadium species, which in turn affects the catalyst's activity and selectivity.
Solubility in Organic Solvents
In contrast to its moderate solubility in water, this compound is generally considered to be insoluble in most common organic solvents.
Table of Solubility in Organic Solvents
| Solvent | Chemical Formula | Solubility |
| Ethanol | C₂H₅OH | Insoluble[1] |
| Methanol | CH₃OH | Insoluble[1] |
| Acetone | C₃H₆O | Insoluble[1] |
| Toluene | C₇H₈ | Insoluble[1] |
| Isopropanol | C₃H₈O | Insoluble[1] |
This low solubility in organic solvents is a key property that can be exploited in purification processes. For instance, this compound can be precipitated from an aqueous solution by the addition of a miscible organic solvent like ethanol.
Experimental Determination of Solubility
The accurate determination of solubility is crucial for both fundamental research and industrial applications. The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.
Protocol for Isothermal Saturation Method
This protocol provides a step-by-step guide for determining the solubility of this compound in water at a specific temperature.
Materials and Equipment:
-
This compound (analytical grade)
-
Distilled or deionized water
-
Constant temperature water bath or incubator with shaking capabilities
-
Conical flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for determining vanadium concentration (e.g., ICP-OES, AAS, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of distilled water in a conical flask. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Place the flask in a constant temperature water bath or shaking incubator set to the desired temperature. Agitate the mixture continuously to facilitate the dissolution process. The time required to reach equilibrium can vary but is typically in the range of 24 to 48 hours.
-
Verification of Equilibrium: To confirm that equilibrium has been reached, take small aliquots of the supernatant at different time intervals (e.g., 24, 36, and 48 hours). After filtration, analyze the concentration of dissolved this compound. Equilibrium is considered to be achieved when consecutive measurements yield the same concentration within the limits of experimental error.
-
Sample Collection and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed pipette to prevent precipitation due to temperature changes. Immediately filter the sample through a syringe filter to remove any suspended particles.
-
Analysis: Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical method. Determine the concentration of vanadium in the diluted solution.
-
Calculation of Solubility: Back-calculate the concentration of this compound in the original saturated solution based on the dilution factor. Express the solubility in the desired units (e.g., g/100 g of solvent, mol/L).
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.
Caption: Workflow for determining solubility via the isothermal saturation method.
Thermodynamic Considerations of Dissolution
The dissolution of a salt in a solvent is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG). The process is spontaneous if ΔG is negative. The Gibbs free energy of solution is related to the enthalpy (ΔH) and entropy (ΔS) of solution by the following equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy of solution, which represents the heat absorbed or released during dissolution. A positive ΔH indicates an endothermic process (heat is absorbed), while a negative ΔH signifies an exothermic process (heat is released).
-
ΔS is the entropy of solution, which reflects the change in randomness or disorder of the system. The dissolution of a crystalline solid into ions in a solution generally leads to an increase in entropy (positive ΔS).
-
T is the absolute temperature in Kelvin.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in various solvents. The key takeaways for researchers and professionals are:
-
This compound exhibits moderate and temperature-dependent solubility in water, with solubility increasing as the temperature rises.
-
The aqueous solubility is profoundly influenced by pH due to the complex speciation of the vanadate ion. Understanding and controlling the pH is critical for applications requiring precise concentrations of dissolved vanadium.
-
This compound is largely insoluble in common organic solvents, a property that can be utilized in purification and separation processes.
-
The isothermal saturation method provides a reliable and standardized protocol for the experimental determination of its solubility.
-
The dissolution process in water is understood to be endothermic and entropy-driven, consistent with the observed increase in solubility with temperature.
A thorough understanding of these solubility characteristics is essential for the effective and efficient use of this compound in a wide range of scientific and industrial applications.
References
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Crystal growing wiki. (2021-07-08). This compound. Retrieved from [Link]
-
Ataman Kimya. This compound. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: The Role of Potassium Metavanadate (KVO3) in the Synthesis of Silver Vanadate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of Silver Vanadate Nanoparticles
Silver vanadate (AgVO₃) nanoparticles are emerging as a class of inorganic nanomaterials with significant promise in the biomedical field. Their unique physicochemical properties give rise to potent antimicrobial and photocatalytic activities, making them prime candidates for the development of novel therapeutics, advanced drug delivery systems, and sterile medical devices. The synthesis of these nanoparticles with controlled size, morphology, and purity is paramount to harnessing their full potential.
This document provides a comprehensive guide to the synthesis of silver vanadate nanoparticles, with a specific focus on the utility of potassium metavanadate (KVO₃) as the vanadate precursor. While ammonium metavanadate (NH₄VO₃) is more commonly cited in the literature, KVO₃ presents a viable and chemically analogous alternative. We will delve into the mechanistic role of KVO₃, provide detailed synthesis protocols, and discuss the critical parameters that influence the final product's characteristics.
The Central Role of KVO₃: A Source of Vanadate Ions
In the aqueous-phase synthesis of silver vanadate nanoparticles, this compound serves as a readily soluble source of metavanadate ions (VO₃⁻). The fundamental principle of the synthesis lies in the precipitation reaction between silver ions (Ag⁺), typically from a silver salt like silver nitrate (AgNO₃), and the vanadate ions.
The overall chemical equation for this precipitation reaction is:
Ag⁺(aq) + VO₃⁻(aq) → AgVO₃(s)
The simplicity of this reaction belies the complexity of controlling the nucleation and growth of the AgVO₃ nanocrystals. Factors such as precursor concentration, reaction temperature, pH, and the presence of surfactants or stabilizing agents play a crucial role in determining the size, shape, and crystalline phase of the resulting nanoparticles.[1][2] These physical characteristics, in turn, dictate the material's surface area, electronic properties, and ultimately, its biological and catalytic efficacy.
The choice of KVO₃ over the more common NH₄VO₃ introduces potassium ions (K⁺) into the reaction medium instead of ammonium ions (NH₄⁺). While the primary reaction remains the formation of AgVO₃, the presence of different spectator ions can have subtle effects on the ionic strength of the solution and potentially influence the morphology of the nanocrystals.
Synthesis Methodologies: A Tale of Two Approaches
Two of the most prevalent and effective methods for synthesizing silver vanadate nanoparticles are the hydrothermal method and the co-precipitation method.[2][3] Below, we provide detailed, step-by-step protocols for each, adapted for the use of this compound.
Hydrothermal Synthesis: Precision Under Pressure
The hydrothermal method is renowned for its ability to produce highly crystalline and morphologically controlled nanoparticles.[1] The reaction is carried out in a sealed vessel (an autoclave) at elevated temperatures and pressures, which facilitates the dissolution and recrystallization of the material.
Protocol: Hydrothermal Synthesis of AgVO₃ Nanowires
Materials:
-
This compound (KVO₃)
-
Silver nitrate (AgNO₃)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of KVO₃ by dissolving the appropriate amount in DI water. Gentle heating and stirring may be required to ensure complete dissolution.
-
Prepare a 0.1 M solution of AgNO₃ in a separate beaker. Protect this solution from light to prevent the photoreduction of silver ions.
-
-
Reaction Mixture:
-
Slowly add the AgNO₃ solution to the KVO₃ solution under vigorous stirring. A yellowish-orange precipitate of AgVO₃ will form immediately.
-
Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 180°C.
-
Maintain the temperature for 12-24 hours. The duration will influence the growth and crystallinity of the nanowires.
-
-
Product Recovery and Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product repeatedly with DI water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60-80°C for several hours.
-
Workflow for Hydrothermal Synthesis of AgVO₃ Nanoparticles
Caption: Hydrothermal synthesis workflow for silver vanadate nanoparticles.
Co-precipitation Method: Simplicity and Scalability
The co-precipitation method is a simpler and more rapid technique that involves the direct precipitation of the product from a solution.[4] While it may offer less control over morphology compared to the hydrothermal method, it is highly scalable and cost-effective.
Protocol: Co-precipitation Synthesis of AgVO₃ Nanoparticles
Materials:
-
This compound (KVO₃)
-
Silver nitrate (AgNO₃)
-
Deionized (DI) water
-
Ethanol
Equipment:
-
Magnetic stirrer
-
Beakers and graduated cylinders
-
Burette or dropping funnel
-
Filtration setup (e.g., Büchner funnel)
-
Oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of KVO₃ in DI water.
-
Prepare a 0.1 M solution of AgNO₃ in a separate beaker, protected from light.
-
-
Precipitation:
-
Place the KVO₃ solution in a beaker on a magnetic stirrer.
-
Using a burette or dropping funnel, add the AgNO₃ solution dropwise to the KVO₃ solution under constant, vigorous stirring.
-
A precipitate will form immediately. The rate of addition can influence the particle size.
-
-
Aging:
-
After the addition is complete, continue stirring the suspension at room temperature for 1-2 hours. This "aging" step allows for the growth and stabilization of the nanoparticles.
-
-
Product Recovery and Purification:
-
Collect the precipitate by filtration.
-
Wash the product thoroughly with DI water to remove soluble salts, followed by a wash with ethanol.
-
Dry the collected powder in an oven at 60-80°C.
-
Workflow for Co-precipitation Synthesis of AgVO₃ Nanoparticles
Caption: Co-precipitation synthesis workflow for silver vanadate nanoparticles.
Critical Parameters and Their Influence
The properties of the synthesized silver vanadate nanoparticles are highly dependent on the reaction conditions.[1][2] Understanding and controlling these parameters is key to achieving the desired material characteristics.
| Parameter | Influence on Nanoparticle Properties | Rationale |
| Precursor Concentration | Affects particle size and agglomeration. Higher concentrations can lead to faster nucleation and smaller particles, but also increased agglomeration. | The rate of reaction and the availability of ions for crystal growth are directly proportional to the concentration of the reactants. |
| pH of the Solution | Influences the crystalline phase and morphology of the silver vanadate. Different vanadate species exist at different pH values. | The speciation of vanadate ions in aqueous solution is pH-dependent, which in turn affects the structure of the resulting silver vanadate. |
| Reaction Temperature | Higher temperatures in hydrothermal synthesis promote the growth of larger, more crystalline nanoparticles. In co-precipitation, it can affect the rate of reaction and particle size. | Temperature provides the activation energy for nucleation and crystal growth. |
| Reaction Time | Longer reaction times, particularly in hydrothermal synthesis, allow for more complete crystal growth and can lead to larger particle sizes. | The kinetics of crystal growth are time-dependent. |
| Stirring Rate | Ensures homogeneous mixing of precursors, leading to more uniform nanoparticle formation. | Adequate mixing prevents localized high concentrations of reactants, which can lead to non-uniform particle sizes. |
Applications in Drug Development and Biomedical Research
The unique properties of silver vanadate nanoparticles make them attractive for a range of biomedical applications.
Antimicrobial Agents
Silver vanadate nanoparticles exhibit broad-spectrum antimicrobial activity against a variety of bacteria, including drug-resistant strains.[4][5] The proposed mechanism of action involves a synergistic effect of silver ions and vanadate. Silver ions are known to disrupt bacterial cell membranes and interfere with essential enzymes.[5] Vanadium species can also contribute to oxidative stress within the bacterial cells. This dual-action mechanism makes it more difficult for bacteria to develop resistance.
Photocatalytic Applications
Silver vanadates are semiconductors with a band gap that allows them to absorb visible light.[6] This property enables them to act as photocatalysts. When illuminated with light of sufficient energy, electron-hole pairs are generated. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions. These ROS are highly reactive and can degrade organic molecules, including pollutants and cellular components of pathogens. This photocatalytic activity can be harnessed for applications such as photodynamic therapy and the sterilization of medical surfaces.
Mechanism of Photocatalytic Activity
Caption: Simplified mechanism of photocatalysis by silver vanadate nanoparticles.
Characterization of Silver Vanadate Nanoparticles
To ensure the quality and desired properties of the synthesized nanoparticles, a suite of characterization techniques should be employed:
-
X-ray Diffraction (XRD): To determine the crystalline phase and purity of the AgVO₃.[7]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[4][7]
-
UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap of the nanoparticles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the V-O bonds.
Safety and Handling
As with all nanomaterials, appropriate safety precautions should be taken when handling silver vanadate nanoparticles. This includes working in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of the powder. This compound is toxic and should be handled with care.[8]
Conclusion
This compound is a valuable and effective precursor for the synthesis of silver vanadate nanoparticles through methods such as hydrothermal synthesis and co-precipitation. By carefully controlling the synthesis parameters, researchers can tailor the physicochemical properties of these nanoparticles to optimize their performance in various biomedical applications, including the development of new antimicrobial agents and photocatalytic therapies. The protocols and insights provided in this document serve as a foundational guide for scientists and professionals in the field of drug development to explore the full potential of this promising class of nanomaterials.
References
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Lu, C. S., Chen, C. C., & Chi, H. T. (2017). Synthesis of silver vanadates (AgVO₃, Ag₃VO₄, and Ag₄V₂O₇) by controlled hydrothermal method and their photocatalytic properties. Journal of Material Science & Engineering, 6(4), 1-8. [Link]
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Gajda, I., M. Michalska, and W. Zaleska-Medynska. "Insight into Potassium Vanadates as Visible-Light-Driven Photocatalysts: Synthesis of V (IV)-Rich Nano/Microstructures for the Photodegradation of Methylene Blue." Inorganic chemistry 61.22 (2022): 8546-8558. [Link]
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de Andrade, F. B., et al. "Nanostructured silver vanadate decorated with silver particles and their applicability in dental materials: A scope review." Heliyon 7.5 (2021): e07059. [Link]
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Monteiro, A. P. M., et al. "Nano silver vanadate AgVO₃: synthesis, new functionalities and applications." The Chemical Record 18.7-8 (2018): 973-985. [Link]
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M. Sugirtha, M. Madhana, and S. Vijayakumar. "Silver vanadate nanoparticles: Green synthesis, enhanced photocatalytic and antibacterial activity." AIP Conference Proceedings. Vol. 3003. No. 1. AIP Publishing, 2024. [Link]
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Alves, O. L., et al. "Versão do Editor/Published Version Mais informações no site da edito." [Link]
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Zhang, L., et al. "Silver vanadate nanowires: Photocatalytic properties and theoretical calculations." The Journal of Physical Chemistry C 114.40 (2010): 16849-16854. [Link]
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Michalska, M., et al. "Insight into Potassium Vanadates as Visible-Light-Driven Photocatalysts: Synthesis of V (IV)-Rich Nano/Microstructures for the Photodegradation of Methylene Blue." Inorganic chemistry 61.22 (2022): 8546-8558. [Link]
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Holtz, R. D., et al. "Nanostructured silver vanadate as a promising antibacterial additive to water-based paints." Nanomedicine: Nanotechnology, Biology and Medicine 8.6 (2012): 935-940. [Link]
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de Oliveira, J. F. L., et al. "Antimicrobial gel with silver vanadate and silver nanoparticles: antifungal and physicochemical evaluation." Expert Review of Medical Devices (2024): 1-10. [Link]
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Crystal growing wiki, "this compound." [Link]
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Mladenova, B., et al. "Microwave-assisted synthesis of silver nanoparticles as catalyst for air gas-diffusion electrodes." Journal of Chemical Technology and Metallurgy 57.3 (2022): 607-613. [Link]
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Mohammadi, F., et al. "Doping of Silver Vanadate and Silver Tungstate Nanoparticles for Enhancement the Photocatalytic Activity of MIL-125-NH2 in Dye Degradation." ResearchGate. [Link]
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S, S., et al. "Microwave-assisted green synthesis of silver nanoparticles using extract of spondias pinnata bark." Journal of microbiology, biotechnology and food sciences. [Link]
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S, S., et al. "Microwave-assisted green synthesis of silver nanoparticles using extract of spondias pinnata bark." ResearchGate. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Nanostructured silver vanadate decorated with silver particles and their applicability in dental materials: A scope review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. This compound - Crystal growing [en.crystalls.info]
Application Notes and Protocols: The Role of Potassium Metavanadate in the Development of Vanadium-Based Batteries
Introduction: Unlocking the Potential of Vanadium-Based Energy Storage with Potassium Metavanadate
The global pursuit of high-performance, cost-effective, and sustainable energy storage solutions has propelled research into a diverse array of battery chemistries. Among these, vanadium-based batteries have emerged as a particularly promising frontier, owing to the element's multiple stable oxidation states and the layered crystal structures of its oxides. This compound (KVO₃), a versatile inorganic compound, serves as a critical precursor and structural stabilizer in the fabrication of advanced electrode materials and electrolytes for several classes of vanadium-based batteries.[1][2] This guide provides an in-depth exploration of the application of this compound in the development of Vanadium Redox Flow Batteries (VRFBs), Aqueous Zinc-Ion Batteries (AZIBs), Potassium-Ion Batteries (KIBs), and Lithium-Ion Batteries (LIBs).
This document moves beyond a simple recitation of protocols. It delves into the causal relationships between synthesis parameters and material properties, offering researchers, scientists, and drug development professionals a comprehensive understanding of why certain experimental choices are made. By elucidating the underlying scientific principles, we aim to empower researchers to not only replicate these methods but also to innovate and tailor them for their specific applications.
Part 1: The Foundational Role of Potassium—A Structural and Electrochemical Enhancer
The incorporation of potassium into vanadium oxide frameworks is a key strategy for enhancing their electrochemical performance. The relatively large ionic radius of the potassium ion (K⁺) acts as a "pillar" within the layers of the vanadium oxide structure. This "pillaring" effect expands the interlayer spacing, which is crucial for facilitating the rapid and reversible intercalation and deintercalation of charge-carrying ions such as Zn²⁺, K⁺, and Li⁺.[3] This structural stabilization prevents the collapse of the layered architecture during repeated charge-discharge cycles, thereby significantly improving the cycling stability and rate capability of the battery.[3]
Furthermore, the presence of K⁺ ions can modify the electronic structure of the vanadium oxide, enhancing its intrinsic electrical conductivity. This synergistic effect of structural stabilization and improved conductivity makes potassium vanadates highly attractive cathode materials.
Part 2: Application in Aqueous Zinc-Ion Batteries (AZIBs)
Aqueous zinc-ion batteries are gaining significant attention due to their inherent safety, low cost, and the high theoretical capacity of zinc metal anodes. Potassium vanadates have emerged as leading cathode materials for AZIBs, demonstrating impressive specific capacities and exceptional cycling stability.
Mechanism of Action in AZIBs
The energy storage mechanism in potassium vanadate cathodes for AZIBs typically involves the reversible intercalation and deintercalation of both zinc ions (Zn²⁺) and protons (H⁺) from the aqueous electrolyte into the expanded vanadium oxide layers. The pre-intercalated K⁺ ions maintain the structural integrity, allowing for the smooth transport of the charge carriers. This co-insertion mechanism contributes to the high specific capacities observed in these materials.
Hydrothermal Synthesis of Potassium Vanadate Cathodes from this compound
The hydrothermal method is a versatile and widely used technique for synthesizing nanostructured potassium vanadates with controlled morphology and crystallinity.[1] The choice of precursors, temperature, and reaction time significantly influences the final product's electrochemical performance.
This protocol details the synthesis of KV₃O₈ nanofibers, a material that has shown excellent performance as an AZIB cathode.[4]
Materials:
-
This compound (KVO₃)
-
Vanadium pentoxide (V₂O₅)
-
Deionized (DI) water
Equipment:
-
Teflon-lined stainless-steel autoclave (50 mL)
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Vacuum oven
Step-by-Step Procedure:
-
Precursor Solution Preparation:
-
Dissolve 0.5 mmol of KVO₃ and 1.25 mmol of V₂O₅ in 40 mL of DI water.
-
Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution and mixing. The molar ratio of K:V is crucial for obtaining the desired KV₃O₈ phase.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C in an oven for 24 hours. The elevated temperature and pressure facilitate the crystallization of the KV₃O₈ nanofibers.
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected product with DI water and ethanol several times to remove any unreacted precursors and impurities.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
-
Characterization:
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized KV₃O₈.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the nanofiber morphology and microstructure.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and valence states of vanadium.
Electrochemical Performance of Potassium Vanadate Cathodes in AZIBs
The following table summarizes the electrochemical performance of various potassium vanadate-based cathodes in aqueous zinc-ion batteries.
| Cathode Material | Synthesis Method | Specific Capacity (at current density) | Cycling Stability | Reference |
| KV₃O₈ | Hydrothermal | 556.4 mAh g⁻¹ (at 0.8 A g⁻¹) | 81.3% capacity retention after 5000 cycles | [4] |
| K₀.₅V₂O₅ | Hydrothermal | 471.1 mAh g⁻¹ (at 0.21 C) | 90.2% capacity retention after 400 cycles | [5] |
| K₂V₆O₁₆·1.5H₂O | Hydrothermal | ~350 mAh g⁻¹ (at 0.1 A g⁻¹) | Stable for over 1000 cycles | [6] |
| K₀.₂₅V₂O₅ | Hydrothermal | ~300 mAh g⁻¹ (at 0.1 A g⁻¹) | Good cycling stability | [3] |
Part 3: Application in Potassium-Ion Batteries (KIBs)
The abundance and low cost of potassium make KIBs a promising alternative to LIBs for large-scale energy storage. Layered vanadium oxides stabilized with potassium ions are logical candidates for KIB cathode materials.
Mechanism of Action in KIBs
In KIBs, the energy storage mechanism is based on the reversible intercalation and deintercalation of K⁺ ions into the host material. The pre-existing potassium ions in the structure facilitate this process by maintaining a stable framework with large diffusion channels, which is essential to accommodate the large K⁺ ions.
Protocol 2: Synthesis of K₀.₅V₂O₅ Nanobelts for KIB Cathodes
This protocol describes a method to synthesize K₀.₅V₂O₅ nanobelts, which have been shown to be effective cathode materials for KIBs.
Materials:
-
This compound (KVO₃)
-
Ammonium metavanadate (NH₄VO₃)
-
Deionized (DI) water
Step-by-Step Procedure:
-
Precursor Gel Formation:
-
Dissolve KVO₃ and NH₄VO₃ in a 1:1 molar ratio in DI water with vigorous stirring.
-
Heat the solution to 80°C while stirring until a clear solution is formed.
-
Allow the solution to cool to room temperature, which will result in the formation of a reddish-brown gel.
-
-
Hydrothermal Treatment:
-
Transfer the gel into a Teflon-lined autoclave.
-
Heat the autoclave to 200°C for 48 hours.
-
-
Product Recovery:
-
After cooling, collect the solid product by filtration.
-
Wash the product thoroughly with DI water and ethanol.
-
Dry the K₀.₅V₂O₅ nanobelts at 80°C in a vacuum oven.
-
Part 4: Application in Vanadium Redox Flow Batteries (VRFBs)
VRFBs are a mature technology for large-scale energy storage, utilizing the different oxidation states of vanadium ions in solution. This compound can be used as a cost-effective precursor for the synthesis of the vanadium electrolyte.
Protocol 3: Preparation of Vanadium Electrolyte from this compound
This protocol outlines a chemical reduction method to prepare a V(IV) electrolyte solution from KVO₃.
Materials:
-
This compound (KVO₃)
-
Sulfuric acid (H₂SO₄, 98%)
-
Oxalic acid (H₂C₂O₄)
-
Deionized (DI) water
Step-by-Step Procedure:
-
Dissolution of KVO₃:
-
Slowly add a stoichiometric amount of KVO₃ to a solution of sulfuric acid (e.g., 2 M) while stirring. The dissolution will form a V(V) solution.
-
-
Reduction of V(V) to V(IV):
-
Slowly add a reducing agent, such as oxalic acid, to the V(V) solution. The molar ratio of oxalic acid to vanadium should be carefully controlled to achieve the desired final oxidation state.
-
Heat the solution to around 50-60°C to facilitate the reduction reaction, which is indicated by a color change from yellow/orange to blue.
-
-
Electrolyte Characterization:
-
The final concentration of vanadium and its average oxidation state should be determined using techniques such as UV-Vis spectroscopy or titration.
-
Part 5: Experimental Workflows and Characterization
Electrochemical Cell Assembly and Testing
A standardized protocol for assembling and testing coin cells is crucial for obtaining reliable and comparable electrochemical data.
Materials:
-
Synthesized potassium vanadate cathode material
-
Conductive carbon (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Zinc foil (for AZIBs) or potassium metal (for KIBs) as the anode
-
Glass fiber separator
-
Electrolyte (e.g., 2 M ZnSO₄ for AZIBs; 1 M KPF₆ in EC/DEC for KIBs)
-
CR2032 coin cell components (casings, spacers, springs)
Step-by-Step Procedure:
-
Cathode Slurry Preparation:
-
Mix the active material, conductive carbon, and PVDF binder in a weight ratio of 80:10:10 in NMP to form a homogeneous slurry.
-
-
Electrode Casting:
-
Cast the slurry onto a current collector (e.g., titanium foil for AZIBs, aluminum foil for KIBs) using a doctor blade.
-
Dry the electrode in a vacuum oven at 120°C for 12 hours.
-
-
Coin Cell Assembly:
-
Assemble the coin cell in an argon-filled glovebox.
-
The cell configuration is typically: negative casing, anode, separator soaked in electrolyte, cathode, spacer, spring, and positive casing.
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): To study the redox reactions and electrochemical reversibility.
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacity, coulombic efficiency, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.
Advanced Characterization Techniques
In-situ XRD is a powerful technique to monitor the structural changes of the electrode material during the charge and discharge processes.[7][8] This provides direct evidence of the intercalation/deintercalation mechanism and any phase transitions that may occur, which is critical for understanding the structure-performance relationship.
GITT is used to determine the chemical diffusion coefficient of the intercalating ions within the electrode material.[9][10] By applying a series of current pulses followed by relaxation periods, the diffusion coefficient can be calculated at different states of charge, providing insights into the kinetic limitations of the battery.
Visualizations
Diagram 1: Hydrothermal Synthesis Workflow
Caption: Workflow for the hydrothermal synthesis of KV₃O₈ nanofibers.
Diagram 2: Ion Intercalation Mechanism
Sources
- 1. pure.psu.edu [pure.psu.edu]
- 2. CN105236483A - this compound preparation method - Google Patents [patents.google.com]
- 3. A synergistic effect between layer surface configurations and K ions of potassium vanadate nanowires for enhanced energy storage performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102828036B - Method of preparing this compound solution from vanadium slag - Google Patents [patents.google.com]
- 6. Vanadium-Based Cathodes for Aqueous Zinc-Ion Batteries: Mechanisms, Challenges, and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibiting Vanadium Dissolution of Potassium Vanadate for Stable Transparent Electrochromic Displays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Potassium Metavanadate in Enzyme Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological applications of potassium metavanadate (KVO₃) in enzyme studies. This document delves into the mechanistic underpinnings of its action, offers practical insights for experimental design, and provides detailed protocols for its use as a potent enzyme inhibitor.
Introduction: Understanding this compound
This compound is an inorganic compound that has become an invaluable tool in biochemistry and cell biology, primarily due to its ability to act as a phosphate analog.[1] This property allows it to interact with a wide range of enzymes that bind phosphate-containing substrates or are regulated by phosphorylation. In aqueous solutions, the speciation of vanadate is pH-dependent, with the monomeric orthovanadate ion (H₂VO₄⁻) being the predominant species at physiological pH and the form most associated with enzyme inhibition.[2] It is this mimicry of the trigonal bipyramidal transition state of phosphate hydrolysis that is central to its inhibitory mechanism.[1]
Mechanism of Action: A Tale of Phosphate Mimicry
The primary biochemical role of this compound in enzyme studies is as a potent, broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs) and a non-selective inhibitor of ATPases.[1] Its inhibitory action stems from its ability to act as a transition-state analog of phosphate in the active sites of these enzymes.[3]
-
Competitive Inhibition: Vanadate competes with the phosphate group of the substrate for binding to the enzyme's active site.[4] This interaction is often reversible.
-
Transition-State Analogue: During phosphoryl transfer reactions, the phosphate group transiently adopts a five-coordinate trigonal bipyramidal geometry. Vanadate can readily adopt this stable conformation within the enzyme's active site, effectively locking the enzyme in an inactive state.[1]
-
Covalent Modification: In some instances, particularly with pervanadate (a derivative of vanadate), inhibition can be irreversible through the oxidation of the catalytic cysteine residue found in the active site of many phosphatases.[3]
This multifaceted mechanism makes this compound a powerful tool for studying the roles of phosphatases and ATPases in cellular signaling pathways. By inhibiting these enzymes, researchers can effectively "trap" proteins in their phosphorylated state, allowing for the detailed investigation of phosphorylation-dependent processes.[5]
Applications in Enzyme Studies
The ability of this compound to potently inhibit phosphatases and ATPases has led to its widespread use in various areas of biological research.
Protein Tyrosine Phosphatase (PTP) Inhibition
This compound is a classic and widely used inhibitor of PTPs. This broad-spectrum inhibition makes it an excellent tool for initial investigations into the role of tyrosine dephosphorylation in a given biological process. By treating cells or lysates with this compound, researchers can increase the overall level of tyrosine phosphorylation, which can then be analyzed by techniques such as western blotting with anti-phosphotyrosine antibodies. This approach is fundamental in dissecting signaling pathways regulated by tyrosine kinases and phosphatases.[3][5]
ATPase Inhibition
Vanadate is a potent inhibitor of P-type ATPases, such as the Na⁺/K⁺-ATPase and Ca²⁺-ATPase.[6] This inhibition is crucial for studying ion transport across cell membranes and the energetic coupling of this transport to ATP hydrolysis. For instance, inhibiting the Na⁺/K⁺-ATPase with vanadate can be used to investigate its role in maintaining cellular membrane potential and its involvement in various physiological and pathological processes.[7]
Use in Kinase Assays
A common application of this compound in kinase assays is not to inhibit the kinase itself, but rather to inhibit contaminating phosphatases present in cell lysates or purified enzyme preparations.[8] The presence of active phosphatases can lead to the dephosphorylation of the kinase's substrate, resulting in an underestimation of kinase activity. The inclusion of a phosphatase inhibitor like this compound ensures that the observed phosphorylation is a true reflection of the kinase's activity.
Quantitative Data: Inhibitory Potency
The inhibitory concentration (IC₅₀) of vanadate varies depending on the specific enzyme, the substrate concentration, and the assay conditions. The following table provides a summary of reported IC₅₀ values for vanadate against several common enzymes.
| Enzyme Target | Enzyme Source | Substrate | IC₅₀ / Kᵢ (µM) | Reference(s) |
| Alkaline Phosphatase | Human Liver | p-Nitrophenyl phosphate | < 1 (Kᵢ) | [4][9] |
| Glucose-6-Phosphatase | Rat Liver Microsomes | Glucose-6-Phosphate | Micromolar range | [10] |
| Na⁺/K⁺-ATPase | Rat Vascular Smooth Muscle Cells | ATP | 0.1 - 1 | [7] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Recombinant Human | p-Nitrophenyl phosphate | ~1-10 | [3] |
| Acid Phosphatase | Wheat Germ | p-Nitrophenyl phosphate | ~10-50 | [1] |
Experimental Protocols
Note on Preparation and Handling: this compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[11] Stock solutions are typically prepared in high-purity water and can be stored at 4°C or -20°C for long-term use. The pH of the stock solution should be adjusted to be slightly alkaline (pH ~7-8) to ensure the predominance of the monomeric orthovanadate species.[12]
Protocol: General Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified PTP enzyme using a colorimetric substrate.
Materials:
-
Purified PTP enzyme
-
This compound (KVO₃)
-
PTP substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound (e.g., 100 mM) in high-purity water. Adjust the pH to ~7.5 with NaOH or HCl. Prepare a series of dilutions in the assay buffer to achieve the desired final concentrations in the assay.
-
Prepare Assay Plate: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Purified PTP enzyme
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPP substrate to each well to start the reaction.
-
Monitor Reaction: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol: Na⁺/K⁺-ATPase Inhibition Assay
This protocol outlines a method to measure the inhibition of Na⁺/K⁺-ATPase activity by this compound by quantifying the release of inorganic phosphate (Pi) from ATP.
Materials:
-
Source of Na⁺/K⁺-ATPase (e.g., microsomal preparation from kidney or brain)
-
This compound (KVO₃)
-
ATP (disodium salt)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)
-
Stopping Reagent (e.g., Trichloroacetic acid - TCA)
-
Reagents for phosphate detection (e.g., Malachite Green or Fiske-Subbarow method)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare Solutions: Prepare stock solutions of this compound, ATP, and other buffer components in high-purity water.
-
Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures:
-
Total ATPase activity: Assay Buffer + Enzyme preparation + ATP
-
Ouabain-insensitive ATPase activity: Assay Buffer + Enzyme preparation + Ouabain (a specific Na⁺/K⁺-ATPase inhibitor) + ATP
-
Inhibition by KVO₃: Assay Buffer + Enzyme preparation + this compound + ATP
-
-
Pre-incubation: Pre-incubate the tubes (without ATP) at 37°C for 5-10 minutes.
-
Start Reaction: Add ATP to each tube to initiate the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stopping reagent (e.g., TCA).
-
Phosphate Detection: Centrifuge the tubes to pellet any precipitated protein. Transfer the supernatant to a new set of tubes and determine the concentration of inorganic phosphate released using a standard colorimetric method.
-
Data Analysis:
-
Calculate the specific Na⁺/K⁺-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
Determine the percentage of inhibition of Na⁺/K⁺-ATPase activity at different concentrations of this compound and calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound remains a cornerstone tool for enzymologists and drug discovery scientists. Its well-characterized mechanism of action as a phosphate analog provides a reliable method for interrogating the roles of phosphatases and ATPases in complex biological systems. The protocols outlined in these notes offer a starting point for researchers to harness the power of this versatile inhibitor. Future research may focus on developing more specific vanadate-based inhibitors and further exploring the therapeutic potential of vanadium compounds in diseases characterized by aberrant phosphorylation signaling, such as diabetes and cancer.[2][3]
References
- Rehder, D. (2015). The power of vanadate in crystallographic investigations of phosphoryl transfer enzymes.
-
Wikipedia. (2024). Adenosine triphosphate. In Wikipedia. Retrieved from [Link]
- Li, M., et al. (2014). Chemical, biochemical, and biological behaviors of vanadate and its oligomers. Critical Reviews in Toxicology, 44(8), 657-671.
-
Metallica Enterprise. (n.d.). Industrial Chemicals. Retrieved from [Link]
- Kovacevic, M., et al. (2019). Vanadium Compounds as PTP Inhibitors. Molecules, 24(21), 3987.
- Aureliano, M., & Crans, D. C. (2019). Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus. Oxidative Medicine and Cellular Longevity, 2019, 3012978.
- Vyskocil, F., & Teisinger, J. (1983). Inhibition of (Na,K)-ATPase by Tetravalent Vanadium. Biochimica et Biophysica Acta (BBA) - Biomembranes, 727(2), 233-241.
- Sabbioni, E., et al. (2009). Vanadate inhibits the ATPase activity and DNA binding capability of bacterial MutS. A structural model for the vanadate–MutS interaction at the Walker A motif. Nucleic Acids Research, 37(20), 6745-6756.
- Industrial Chemical Supplier. (n.d.). High-Purity Locust Bean Gum at Best Price. Retrieved from a generic industrial chemical supplier website.
- Seargeant, L. E., & Stinson, R. A. (1979). Inhibition of human alkaline phosphatases by vanadate. Biochemical Journal, 181(1), 247-250.
- The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry.
- Pamnani, M. B., et al. (1983). Vanadate effect on the Na,K-ATPase and the Na-K pump in in vitro-grown rat vascular smooth muscle cells.
- Crans, D. C. (2009).
- Seargeant, L. E., & Stinson, R. A. (1979). Inhibition of human alkaline phosphatases by vanadate. Biochemical Journal, 181(1), 247-250.
- University of San Diego. (2021). Biochem Lab Enzyme Assay Background F21.
- Hobbs, A. S., Froehlich, J. P., & Albers, R. W. (1980). Inhibition by vanadate of the reactions catalyzed by the (Na+ + K+)-stimulated ATPase. A transient state kinetic characterization. Journal of Biological Chemistry, 255(12), 5724-5727.
- Chemstock. (n.d.).
- Sato, B., et al. (2022). Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. International Journal of Molecular Sciences, 23(19), 11846.
- Sekar, N., & Guda, K. (1999). Vanadate increases protein kinase C-induced phosphorylation of endogenous proteins of liver in vitro. Molecular and Cellular Biochemistry, 197(1-2), 123-129.
- Kim, M. S., et al. (2022). Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells.
- Cantley, L. C., Jr., & Aisen, P. (1979). Vanadate binding to the (Na + K)-ATPase. Journal of Biological Chemistry, 254(6), 1781-1784.
- Singh, J., Nordlie, R. C., & Jorgenson, R. J. (1981). Vanadate: a potent inhibitor of multifunctional glucose-6-phosphatase. Biochimica et Biophysica Acta (BBA) - General Subjects, 678(2), 271-278.
- Earp, H. S., Rubin, R. A., Austin, K. S., & Dy, R. C. (1983). Vanadate stimulates tyrosine phosphorylation of two proteins in Raji human lymphoblastoid cell membranes. FEBS Letters, 161(2), 180-184.
- Kim, M. S., et al. (2022). Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells.
- Bhowmick, S., et al. (2016). In vitro H+ -K + ATPase inhibition by the methanol-acetone extract of Carissa carandas Linn. leaves. Asian Journal of Pharmacy and Pharmacology, 2(5), 132-135.
- Li, Y., et al. (2025). Cytotoxicity of Vanadium(IV) and Vanadium(V) on Caco-2 Cells: The Important Influence of Vanadium Speciation. Ecotoxicology and Environmental Safety, 287, 114975.
Sources
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- 2. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of (Na,K)-ATPase by tetravalent vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Vanadate increases protein kinase C-induced phosphorylation of endogenous proteins of liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vanadate: a potent inhibitor of multifunctional glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Purity Locust Bean Gum at Best Price - Industrial Grade [zamachemical.net]
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Troubleshooting & Optimization
Technical Support Center: Disposal of Potassium Metavanadate Waste
This guide provides in-depth technical procedures and answers to frequently asked questions regarding the safe disposal of potassium metavanadate (KVO₃) waste. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The protocols herein are designed to convert hazardous, soluble vanadium waste into a more stable, insoluble form suitable for collection by a licensed waste disposal service.
Core Concepts & Initial Assessment
Question: What are the primary hazards of this compound and why is proper disposal critical?
This compound is a colorless to pale green crystalline solid that is soluble in water.[1][2] Its primary hazards stem from its high toxicity. It is classified as fatal if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[1] Furthermore, there is evidence to suggest it is a reproductive toxin and can cause organ damage through prolonged or repeated exposure.[1]
From an environmental perspective, this compound is toxic to aquatic life with long-lasting effects.[3] Improper disposal, such as pouring it down the drain, can lead to the contamination of waterways, posing a significant threat to ecosystems.[3] Therefore, all waste streams containing this compound must be treated as hazardous waste and managed according to stringent protocols to neutralize their immediate toxicity and prevent environmental release.[3][4]
Question: I have this compound waste. What is the first step I should take?
The first step is to identify the physical form of the waste and determine the appropriate disposal pathway. Different forms of waste (aqueous solutions, solid powder, contaminated labware) require different management strategies. Use the following decision-making workflow to select the correct protocol.
Caption: Waste Disposal Decision Workflow
Troubleshooting Guides & Experimental Protocols
Protocol 1: Chemical Precipitation of Aqueous Vanadate Waste
Question: How can I safely treat aqueous solutions containing this compound in the lab before disposal?
The most effective method for treating aqueous vanadate waste is through chemical reduction and precipitation. Vanadium in the +5 oxidation state (as metavanadate, VO₃⁻) is relatively soluble. This protocol uses ferrous sulfate to first reduce V(V) to the less soluble V(IV) state and then co-precipitates it as part of an iron/vanadium hydroxide sludge under neutral to alkaline conditions.[5] This process significantly reduces the toxicity and mobility of the vanadium.
Core Principle: The reaction leverages the pH-dependent solubility of vanadium and iron hydroxides. Ferrous sulfate (FeSO₄) acts as the reducing agent, and a base (like sodium hydroxide) is used to raise the pH, causing the insoluble hydroxides to precipitate out of the solution.
| Reagent/Material | Purpose |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | Reducing and precipitating agent |
| 1 M Sulfuric Acid (H₂SO₄) | Initial pH adjustment |
| 6 M Sodium Hydroxide (NaOH) | Neutralization and precipitation |
| pH Meter or pH strips | Process monitoring |
| Stir plate and stir bar | Mixing |
| Appropriate filtration apparatus | Solid-liquid separation |
| Designated hazardous waste containers | For solid and liquid waste |
-
Preparation and Safety: Conduct all steps in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Acidification: Place the aqueous vanadate waste in a suitable beaker on a stir plate. Begin stirring. Slowly add 1 M sulfuric acid to lower the pH to approximately 2-3. This acidic environment facilitates the reduction of V(V) by Fe(II).[5]
-
Reduction with Ferrous Sulfate: For every 1 gram of this compound estimated to be in your waste solution, add approximately 4 grams of ferrous sulfate heptahydrate.[5] Allow the mixture to stir for at least 30 minutes. You may observe a color change as the vanadium is reduced.
-
Neutralization and Precipitation: Slowly add 6 M sodium hydroxide dropwise while continuously monitoring the pH. As the pH rises to between 7 and 9, a dense sludge of iron hydroxide and vanadium compounds will precipitate out of the solution.
-
Settling and Separation: Turn off the stirrer and allow the precipitate to settle for at least one hour. Once settled, separate the solid sludge from the supernatant liquid via decantation or filtration.
-
Waste Segregation & Disposal:
-
Solid Waste: Transfer the collected sludge into a clearly labeled hazardous waste container for solids. The label should read "Hazardous Waste: Vanadium/Iron Hydroxide Sludge".
-
Liquid Waste: Test the remaining supernatant for residual vanadium (if analytical capabilities are available). Regardless, this liquid should be collected in a separate, labeled hazardous waste container for aqueous waste. Do not pour it down the drain.
-
-
Final Steps: Arrange for pickup of all hazardous waste containers by your institution's licensed professional waste disposal service.[6]
Sources
- 1. This compound | K.O3V | CID 4571336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. carlroth.com [carlroth.com]
- 4. lobachemie.com [lobachemie.com]
- 5. earchives.lib.purdue.edu [earchives.lib.purdue.edu]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Validation & Comparative
A Comparative Guide for Researchers: Potassium Metavanadate vs. Sodium Metavanadate in Catalysis
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process viability. Among the versatile transition metal catalysts, vanadates have carved a niche in a range of oxidative transformations. This guide provides an in-depth, objective comparison of two commonly employed vanadate catalysts: potassium metavanadate (KVO₃) and sodium metavanadate (NaVO₃). By delving into their physicochemical properties, catalytic performance supported by experimental data, and underlying mechanistic nuances, this document aims to equip you with the field-proven insights necessary to make an informed selection for your specific application.
Physicochemical Properties: The Foundation of Catalytic Behavior
The subtle difference in the alkali metal cation (potassium vs. sodium) imparts distinct physicochemical properties to these metavanadates, which in turn influence their catalytic activity and applicability.
| Property | This compound (KVO₃) | Sodium Metavanadate (NaVO₃) | Significance in Catalysis |
| Molar Mass | 138.04 g/mol | 121.93 g/mol | Affects catalyst loading calculations. |
| Appearance | White to yellowish crystalline powder[1] | Colorless to yellow crystals or cream-colored solid[2] | Indicator of purity. |
| Melting Point | 520 °C[3] | 630 °C[2] | Relevant for high-temperature gas-phase reactions, influencing catalyst stability and potential for melt formation. |
| Solubility in Water | 5.18 g/100 mL at 15 °C; 10.4 g/100 mL at 32 °C[1] | Soluble in water[2] | Crucial for homogeneous catalysis in aqueous or biphasic systems. Higher solubility can lead to higher effective catalyst concentration. |
| Crystal Structure | Orthorhombic | Monoclinic | The arrangement of atoms can influence the accessibility of active sites and the stability of the catalyst. |
Catalytic Performance: A Head-to-Head Comparison in Key Oxidation Reactions
Both potassium and sodium metavanadate are effective catalysts for a variety of oxidation reactions. Their performance, however, can differ depending on the specific substrate and reaction conditions.
Oxidative Desulfurization (ODS)
The removal of sulfur-containing compounds from fuels is a critical industrial process, and oxidative desulfurization offers a milder alternative to hydrodesulfurization. Vanadate-catalyzed ODS typically involves the oxidation of sulfides to sulfoxides and then to sulfones using an oxidant like hydrogen peroxide, which increases their polarity and facilitates their removal.
While direct comparative studies are limited, kinetic studies on the oxidation of diphenyl sulfide using sodium metavanadate and H₂O₂ have shown the reaction to be second order with respect to the sulfide and first order with respect to the catalyst concentration at low catalyst concentrations[2]. The proposed active species is a diperoxyvanadate, VO₅⁻.
Experimental Insight: In a typical ODS experiment, the model fuel containing a sulfur compound (e.g., dibenzothiophene) is mixed with an oxidant (e.g., H₂O₂) and the metavanadate catalyst in a suitable solvent. The reaction progress is monitored by taking aliquots at regular intervals and analyzing the concentration of the sulfur compound using gas chromatography (GC).
Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. Vanadate catalysts, in conjunction with an oxidant, can facilitate this conversion.
Studies on supported vanadium catalysts have indicated that the presence of alkali metal promoters can significantly influence the catalytic activity. For the oxidation of ethanol, the addition of potassium to a V/Al₂O₃ catalyst has been shown to increase the reaction rate. This is attributed to a direct interaction between the potassium and vanadium ions, which modifies the electronic properties of the active vanadium species.
Experimental Workflow for Alcohol Oxidation:
Caption: Generalized workflow for the catalytic oxidation of alcohols.
Industrial Application: The Contact Process
In the large-scale production of sulfuric acid, the key step is the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). This reaction is catalyzed by vanadium(V) oxide, often promoted with an alkali metal salt such as potassium sulfate or pyrosulfate. The catalyst is typically supported on silica.
In this high-temperature gas-phase reaction, the active component is a molten salt mixture of the alkali pyrosulfate and vanadium pentoxide. The potassium promoter plays a crucial role in lowering the melting point of the active phase and stabilizing it, thereby enhancing the catalytic activity and lifetime.
The Decisive Factor: Influence of the Alkali Metal Cation (K⁺ vs. Na⁺)
The identity of the alkali metal cation is not merely incidental; it has a profound impact on the electronic and structural properties of the active vanadate species, which in turn dictates the catalytic performance.
-
Electrochemical Behavior: A comparative study on the electrochemical behavior of vanadate ions in NaOH and KOH solutions revealed that vanadate ions are more difficult to reduce in KOH solution than in NaOH solution, and the reduction exhibits higher irreversibility in the presence of K⁺. This suggests that the potassium cation stabilizes the V(V) oxidation state more effectively than the sodium cation. This higher stability could influence the redox cycling of the catalyst during an oxidation reaction.
-
Structure of the Active Species: In the molten state, such as in the Contact Process catalyst, the K⁺ ion, being larger and less polarizing than the Na⁺ ion, can better stabilize the larger polyvanadate chains. This structural difference in the active melt can affect the reaction kinetics.
-
Interaction with Supported Catalysts: In supported vanadium catalysts, the alkali metal can influence the dispersion of the vanadia species and their interaction with the support. The larger ionic radius of potassium may lead to a different distribution and morphology of the active sites compared to sodium.
Mechanism of Action: A Tale of Redox Cycling
The catalytic activity of metavanadates in oxidation reactions hinges on the ability of vanadium to cycle between its higher oxidation states, typically V(V) and V(IV).
Oxidation with Hydrogen Peroxide
When H₂O₂ is used as the oxidant, it reacts with the V(V) center to form various pervanadate species. These are powerful oxidizing agents that are believed to be the active species in many vanadate-catalyzed oxidations. A simplified catalytic cycle is depicted below:
Caption: Simplified catalytic cycle for vanadate-catalyzed oxidation with H₂O₂.
In this cycle, the V(V) catalyst reacts with hydrogen peroxide to form a pervanadate complex. This complex then transfers an oxygen atom to the substrate, leading to the oxidized product and reducing the vanadium to V(IV). The V(IV) species is then re-oxidized to V(V) by another molecule of hydrogen peroxide, thus regenerating the catalyst.
The Contact Process (SO₂ Oxidation)
The mechanism for the oxidation of SO₂ over a vanadium catalyst is generally accepted to involve the following steps:
-
Oxidation of SO₂ by V(V): SO₂ + 2V⁵⁺ + O²⁻ → SO₃ + 2V⁴⁺
-
Re-oxidation of V(IV) by O₂: 2V⁴⁺ + ½O₂ → 2V⁵⁺ + O²⁻
Here, the vanadium catalyst acts as an oxygen carrier, facilitating the transfer of an oxygen atom from O₂ to SO₂.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples and may require optimization for specific substrates and desired outcomes.
Protocol for Oxidative Desulfurization of a Model Fuel
Objective: To oxidize dibenzothiophene (DBT) in a model fuel using a metavanadate catalyst and hydrogen peroxide.
Materials:
-
Model fuel: Dibenzothiophene (DBT) dissolved in a suitable solvent (e.g., n-octane or toluene) at a known concentration (e.g., 500 ppm).
-
Catalyst: this compound (KVO₃) or sodium metavanadate (NaVO₃).
-
Oxidant: 30% aqueous hydrogen peroxide (H₂O₂).
-
Reaction vessel: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Procedure:
-
To the reaction flask, add a measured volume of the model fuel.
-
Add the metavanadate catalyst (e.g., 1-5 mol% relative to the sulfur content).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Add the hydrogen peroxide solution dropwise to the reaction mixture. The molar ratio of H₂O₂ to sulfur is a critical parameter to optimize (e.g., 4:1 to 10:1).
-
Monitor the reaction by taking small aliquots of the organic phase at regular time intervals.
-
Quench the reaction in the aliquots (e.g., by adding a small amount of sodium sulfite solution to destroy excess H₂O₂).
-
Analyze the organic phase by gas chromatography (GC) to determine the concentration of DBT and the formation of its oxidized products (dibenzothiophene sulfoxide and sulfone).
-
Calculate the conversion of DBT over time.
Protocol for the Oxidation of an Alcohol
Objective: To oxidize a secondary alcohol (e.g., 1-phenylethanol) to the corresponding ketone (acetophenone).
Materials:
-
Substrate: 1-phenylethanol.
-
Catalyst: this compound (KVO₃) or sodium metavanadate (NaVO₃).
-
Oxidant: 30% aqueous hydrogen peroxide (H₂O₂).
-
Solvent: A suitable solvent such as acetonitrile or tert-butanol.
-
Reaction vessel: A round-bottom flask with a magnetic stirrer.
Procedure:
-
Dissolve 1-phenylethanol in the chosen solvent in the reaction flask.
-
Add the metavanadate catalyst (e.g., 1-2 mol%).
-
Add the hydrogen peroxide (e.g., 1.1-1.5 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure acetophenone.
Conclusion and Recommendations
Both this compound and sodium metavanadate are competent catalysts for a range of oxidation reactions. The choice between them is not always straightforward and may depend on the specific requirements of the reaction.
-
For homogeneous aqueous or biphasic reactions, the higher solubility of sodium metavanadate might be advantageous, allowing for a higher concentration of the active catalyst in the aqueous phase.
-
For high-temperature gas-phase reactions, such as the Contact Process, this compound is the preferred promoter due to its ability to form a stable, low-melting-point active phase.
-
In reactions where the stability of the V(V) state is crucial for selectivity, the stronger stabilizing effect of the potassium cation might offer an advantage.
Ultimately, the optimal choice of catalyst requires empirical validation. It is recommended to screen both catalysts under a range of conditions to determine which provides the best performance in terms of conversion, selectivity, and reaction rate for your specific application. The insights provided in this guide should serve as a valuable starting point for this optimization process.
References
-
Ataman Kimya. This compound. [Link]
-
Ataman Kimya. SODIUM METAVANADATE. [Link]
-
Vanmo Tech. NAVO3/KVO3/NH4VO3. [Link]
Sources
A Researcher's Guide to Validating Experimental Results: A Comparative Analysis of Potassium Metavanadate and Other Phosphatase Inhibitors
In the landscape of drug development and fundamental research, the accuracy and reliability of experimental findings are paramount. The intricate signaling pathways that govern cellular processes are often studied through the lens of protein phosphorylation, a ubiquitous post-translational modification. However, the very act of sample preparation can introduce artifacts, as endogenous phosphatases can rapidly dephosphorylate target proteins, leading to a misrepresentation of their in vivo phosphorylation state.[1] To counteract this, researchers employ phosphatase inhibitors, with potassium metavanadate being a widely utilized tool.
This guide provides an in-depth technical comparison of this compound with other common phosphatase inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to ensure the integrity of their experimental results by making informed decisions about the most appropriate validation tools for their specific applications.
The Critical Role of Phosphatase Inhibition in Preserving Signal Integrity
Cellular signaling is a dynamic process, with protein kinases adding phosphate groups to proteins and phosphatases removing them.[2] This delicate balance dictates the activation state and function of numerous proteins involved in pathways regulating cell growth, differentiation, and metabolism. When cells are lysed for experimental analysis, this compartmentalization is disrupted, and phosphatases can indiscriminately dephosphorylate proteins, obscuring the true phosphorylation status of the proteins of interest.[2][3] The inclusion of phosphatase inhibitors in lysis buffers is therefore a critical step to preserve the in vivo phosphorylation state of proteins for accurate downstream analysis, such as Western blotting and kinase assays.[4]
This compound: A Workhorse in the Phosphatase Inhibitor Toolbox
This compound (KVO₃) is a salt of the vanadate ion, which is a potent inhibitor of protein tyrosine phosphatases (PTPs).[2] Vanadate acts as a phosphate analog, competitively inhibiting PTPs and preserving the phosphorylation of tyrosine residues on target proteins.[5] Its efficacy and broad-spectrum inhibition of PTPs have made it a staple in many research laboratories.
Mechanism of Action: Mimicking the Transition State
The inhibitory power of vanadate lies in its structural similarity to the transition state of the phosphate group during dephosphorylation. This allows it to bind to the active site of PTPs, effectively blocking the enzyme's access to its substrate.
Caption: Workflow for validating phospho-specific antibodies.
Step-by-Step Protocol: Validation of a Phospho-Specific Antibody using a Phosphatase
This protocol describes a common method for validating the specificity of a phospho-specific antibody by treating a cell lysate with a phosphatase to remove the phosphate group from the target protein. [6]
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. [7] * Determine the protein concentration of the lysate.
-
Divide the lysate into two aliquots: one "untreated" control and one to be "treated" with a phosphatase.
-
-
Phosphatase Treatment:
-
To the "treated" aliquot, add a broad-spectrum phosphatase (e.g., lambda protein phosphatase) according to the manufacturer's instructions.
-
To the "untreated" aliquot, add an equal volume of the phosphatase reaction buffer without the enzyme.
-
Incubate both samples at the recommended temperature and time (e.g., 30 minutes at 30°C).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the proteins from both the "untreated" and "treated" samples by SDS-PAGE. [8] * Transfer the proteins to a PVDF or nitrocellulose membrane. [8] * Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. For phospho-protein detection, it is often recommended to avoid using milk as a blocking agent due to the presence of phosphoproteins like casein. [9] * Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Interpretation:
-
A successful validation will show a strong band in the "untreated" lane and a significantly reduced or absent band in the "treated" lane when probing with the phospho-specific antibody.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (non-phosphorylated) form of the protein of interest. This should show bands of equal intensity in both the "untreated" and "treated" lanes. [6]
-
Choosing the Right Tool for the Job: An Expert's Perspective
The selection of a phosphatase inhibitor is not a trivial decision and should be tailored to the specific experimental goals.
-
For broad-spectrum PTP inhibition in routine Western blotting, sodium orthovanadate or this compound are cost-effective and reliable choices. [2]* When higher potency is required or when studying rapid phosphorylation events, freshly prepared sodium pervanadate is a superior option. [10]* For investigating the role of serine/threonine phosphatases, okadaic acid and calyculin A are the inhibitors of choice. Calyculin A is a more potent inhibitor of both PP1 and PP2A, while okadaic acid shows some selectivity for PP2A at lower concentrations. [7]* It is crucial to remember that no inhibitor is entirely specific. Therefore, interpreting results should always be done with caution, and ideally, key findings should be confirmed using multiple approaches, such as using different inhibitors or genetic knockdown of the phosphatase of interest.
Conclusion: Ensuring the Veracity of Your Findings
In the pursuit of scientific discovery, the integrity of our data is the bedrock upon which we build our understanding. The use of phosphatase inhibitors, such as this compound, is an indispensable practice for any researcher studying protein phosphorylation. By understanding the mechanisms of action of different inhibitors and by employing rigorous validation protocols, we can ensure that our experimental results accurately reflect the biological processes we aim to uncover. This guide provides a framework for making informed decisions and implementing best practices, ultimately leading to more robust and reproducible scientific outcomes.
References
- SPINET-KSP: A Multi-Modal LLM-Graph Foundation Model for Contextual Prediction of Kinase-Substrate-Phosphatase Triads. (n.d.). MDPI. Retrieved from https://www.mdpi.com/2073-4468/13/1/1
- Overview of Protease and Phosphatase Inhibition for Protein Preparation. (n.d.). Thermo Fisher Scientific. Retrieved from https://www.thermofisher.
- A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage. (2005). Journal of Biological Chemistry, 280(14), 13545-13552. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1383547/
- Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells. (2022). Journal of Ginseng Research, 46(6), 786-796. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9632832/
- Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from https://www.bio-rad-antibodies.
- Protease and Phosphatase Inhibitors: Tips for the Lab. (2023, November 14). Biocompare. Retrieved from https://www.biocompare.
- Calyculin A and okadaic acid: inhibitors of protein phosphatase activity. (1989). Biochemical and Biophysical Research Communications, 159(3), 871-877. Retrieved from https://pubmed.ncbi.nlm.nih.gov/2540187/
- Comparison of the Effects of Sodium Orthovanadate and Sodium Metavanadate on the Growth and Survival of DU-145 Prostate Cancer Cells. (2024). Biological Trace Element Research. Retrieved from https://pubmed.ncbi.nlm.nih.gov/41483333/
- General western blot protocol. (n.d.). Abcam. Retrieved from https://www.abcam.com/protocols/general-western-blot-protocol
- IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/IC50-Ki-and-mode-of-inhibition-for-compounds-1-4-on-PTP1B_tbl2_281489704
- Protease and Phosphatase Inhibitor Tablets. (2012, April 18). Thermo Fisher Scientific. Retrieved from https://www.thermofisher.
- How to Select the Right Protease Inhibitor. (2023, November 22). Biocompare. Retrieved from https://www.biocompare.com/Bench-Tips/596859-How-to-Select-the-Right-Protease-Inhibitor/
- Immunoblot validation of phospho-specific antibodies using lung cancer cell lines. (2016). Methods in Molecular Biology, 1385, 141-151. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4783359/
- Vanadate is a potent (Na,K)-ATPase inhibitor found in ATP derived from muscle. (1977). The Journal of Biological Chemistry, 252(21), 7421-7423. Retrieved from https://pubmed.ncbi.nlm.nih.gov/144127/
- WESTERN BLOTTING. (n.d.). Proteintech. Retrieved from https://www.ptglab.com/media/1349/western_blot_protocol.pdf
- Western blot validation of phosphorylations. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Western-blot-validation-of-phosphorylations-a-Western-blotting-was-performed-on-the_fig3_282596486
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from https://www.bio-techne.
- Tips for detecting phosphoproteins by western blot. (n.d.). Proteintech. Retrieved from https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Comparison of the Effects of Sodium Orthovanadate and Sodium Metavanadate on the Growth and Survival of DU-145 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. biocompare.com [biocompare.com]
- 6. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Endogenous inhibitor proteins that connect Ser/Thr kinases and phosphatases in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Catalysts for Vanadate-Mediated Oxidation Reactions
Introduction: Re-evaluating the Role of Vanadium Catalysts in Modern Synthesis
For decades, vanadium compounds, including the workhorse potassium metavanadate (KVO₃), have been indispensable tools in the synthetic chemist's arsenal. Their remarkable catalytic activity, particularly in oxidation reactions, stems from the accessible range of oxidation states of vanadium (from +2 to +5), which facilitates facile electron transfer.[1] Vanadium catalysts have been successfully applied to a wide array of transformations, from the industrial-scale production of sulfuric acid to fine chemical synthesis, such as the oxidation of alcohols, sulfides, and hydrocarbons.[2]
However, the evolving landscape of chemical research—driven by the principles of green chemistry, the demand for higher selectivity, and the need to reduce reliance on potentially toxic heavy metals—necessitates a critical evaluation of our standard protocols. While effective, vanadium catalysts can present challenges related to toxicity, catalyst leaching, and, in some cases, a lack of precise selectivity, leading to over-oxidation and unwanted byproducts.[3]
This guide provides an in-depth comparison of viable alternatives to this compound for two crucial classes of oxidation reactions: the selective oxidation of sulfides to sulfoxides and the direct hydroxylation of benzene to phenol. We will move beyond a simple catalog of alternatives, instead delving into the mechanistic underpinnings, providing field-tested experimental insights, and presenting objective performance data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Chapter 1: Selective Oxidation of Sulfides to Sulfoxides
The oxidation of sulfides to sulfoxides is a cornerstone transformation in organic synthesis, as sulfoxides are vital intermediates in the production of biologically active molecules and pharmaceuticals.[4] The primary challenge lies in achieving high selectivity for the sulfoxide without over-oxidizing to the corresponding sulfone.
The Benchmark: Vanadate-Catalyzed Sulfoxidation
This compound, often in conjunction with an oxidant like hydrogen peroxide (H₂O₂), is a well-established catalyst for this reaction. The catalytic cycle is generally understood to involve the formation of a vanadium-peroxo species, which then acts as the active oxygen-transfer agent.
Representative Vanadium-Catalyzed Sulfoxidation Workflow
Caption: Simplified catalytic cycle for vanadate-mediated sulfide oxidation.
While effective, this system can suffer from over-oxidation, especially with prolonged reaction times or excess oxidant. Heterogenizing vanadium catalysts on supports like silica or polyoxometalates (POMs) has been shown to improve selectivity and recyclability. For instance, a vanadium-doped polyoxometalate on silica (POM@SiO₂) demonstrated >95% selectivity for sulfoxides with ≥92% conversion under mild conditions (35 °C).[3]
Alternative 1: Tungstate-Based Catalytic Systems
Tungsten, a Group 6 neighbor to vanadium, shares its ability to form potent peroxo-species for oxygen transfer. Tungstate-based catalysts, particularly when incorporated into ionic liquids or supported on mesoporous materials, have emerged as highly efficient and selective alternatives.
Causality in Catalyst Design: The rationale for supporting tungstate on a hydrophobic material like n-octyl-functionalized SBA-15 silica is twofold. First, it improves water tolerance, a common issue in H₂O₂-based oxidations.[5] Second, it creates a hydrophobic microenvironment around the active site, which favors the partitioning of the organic sulfide substrate near the catalyst and can inhibit the non-productive decomposition of H₂O₂.[5]
Performance Comparison: Vanadate vs. Tungstate
| Catalyst System | Substrate | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (Sulfoxide, %) | Reference |
| H₄PVMo₁₁O₄₀@SiO₂ (Vanadate) | Thioanisole | H₂O₂ | 35 | 1.5 | ≥92 | >95 | [3] |
| Tungstate/IL/PMO | Thioanisole | O₂ (air) | 25 (RT) | 1.5 | 99 | 98 | [6] |
| Cu-POM | Methyl Phenyl Sulfide | H₂O₂ | RT | 2 | 100 | 96 | [7] |
| Br₂/NaNO₂ (Metal-Free) | Thioanisole | O₂ (air) | 25 (RT) | 1 | 99 | 99 | [8] |
Experimental Protocol: Sulfide Oxidation with Tungstate-Functionalized Ionic Liquid
This protocol is adapted from the work of Rajabi et al. on tungstate-functionalized Brönsted acidic ionic liquids.[6]
-
Catalyst Preparation: Synthesize the tungstate-functionalized periodic mesoporous organosilica (PMO-IL-WO₄²⁻) as per the literature procedure.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add the sulfide substrate (1 mmol), the PMO-IL-WO₄²⁻ catalyst (0.02 g), and deionized water (3 mL).
-
Reaction Execution: Stir the mixture vigorously at room temperature (approx. 25 °C) under an air atmosphere (using a balloon or by leaving the flask open to the air). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Analysis: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by column chromatography if necessary.
-
Catalyst Recycling: The aqueous layer containing the catalyst can be recovered. Wash it with diethyl ether to remove any residual organic compounds and reuse it for subsequent runs. Rajabi et al. reported successful reuse for up to eight cycles without significant loss of activity.[6]
Alternative 2: Metal-Free Catalytic Systems
Moving towards even "greener" chemistry, several metal-free systems have been developed. These often rely on activating a benign oxidant like O₂ or H₂O₂ using organic promoters or specific solvent conditions.
Mechanism Insight: A notable example is the Br₂/NaNO₂ system, which uses molecular oxygen as the terminal oxidant.[8] The proposed mechanism involves a dual catalytic cycle where NaNO₂ acts as an NO equivalent to activate O₂, and Br₂ performs the electrophilic attack on the sulfur atom to facilitate oxidation.[8] This approach completely avoids transition metals and utilizes readily available, inexpensive reagents.
Chapter 2: Direct Hydroxylation of Benzene to Phenol
The direct, one-step conversion of benzene to phenol is a "holy grail" reaction in industrial chemistry. The current multi-step cumene process is energy-intensive and produces acetone as a low-value byproduct.[9] Direct hydroxylation is challenging because the product, phenol, is more susceptible to oxidation than the starting material, benzene, leading to low selectivity and the formation of tars.[10]
The Benchmark: Vanadium-Based Catalysts
Vanadium-based catalysts have been explored for this transformation, often supported on materials like zirconium or carbon fibers, using H₂O₂ as the oxidant.[9][11][12] For example, a VOₓ supported on nitrogen-doped carbon fiber felt (VO/N-CFF) achieved a phenol yield of 18.9% with 100% selectivity under thermal conditions (80 °C).[12] However, achieving high yields remains a significant hurdle.
Alternative 1: Iron-Based Catalysts (Homogeneous and Heterogeneous)
Iron is an abundant, inexpensive, and low-toxicity metal, making it an attractive alternative. Iron-based systems often mimic the action of metalloenzymes, using a Fenton-like mechanism to generate highly reactive hydroxyl radicals (•OH) from H₂O₂.[13]
Mechanism of Action: The Fenton Cycle
Caption: Fenton-like cycle for iron-catalyzed benzene hydroxylation.
Performance Comparison: Vanadate vs. Iron-based Systems
| Catalyst System | Oxidant | Temp. (°C) | Time (h) | Benzene Conv. (%) | Phenol Selectivity (%) | Phenol Yield (%) | Reference |
| VO/N-CFF (Thermal) | H₂O₂ | 80 | 6 | 18.9 | 100 | 18.9 | [12] |
| Fe(II/III) Schiff base (Homogeneous) | H₂O₂ | 50 | 24 | ~13 | ~98 | ~12.7 | [1] |
| Fe-TBAPy (MOF) | H₂O₂ | 80 | 24 | 69.4 | 92.9 | 64.5 | [14] |
| FeCl₃/mpg-C₃N₄ (Photocatalytic) | H₂O₂ | RT | 4 | 14.2 | 83.8 | 11.9 | [15] |
Self-Validating Protocol: To ensure the observed catalysis is truly heterogeneous and not due to leached iron ions, a hot filtration test is essential. During the reaction, the solid catalyst is filtered off while the mixture is still hot, and the filtrate is allowed to continue reacting under the same conditions. If the reaction in the filtrate stops or slows significantly, it confirms the catalysis is heterogeneous.
Alternative 2: Photocatalytic Systems (e.g., g-C₃N₄)
Photocatalysis offers a green and sustainable approach, utilizing light energy to drive the reaction under mild conditions.[15] Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, has garnered significant attention.
Expert Insight: The mechanism involves the generation of electron-hole pairs upon light absorption. The holes can oxidize water to produce •OH radicals, which then attack the benzene ring.[9] A key challenge is the rapid recombination of these electron-hole pairs, which quenches catalytic activity. To overcome this, g-C₃N₄ is often doped with a co-catalyst, such as iron species. The iron (Fe³⁺/Fe²⁺) redox cycle can effectively trap the photogenerated electrons, promoting charge separation and enhancing the formation of reactive oxygen species.[15] This synergy between the photocatalyst and the iron co-catalyst is crucial for improved performance.
Experimental Protocol: Photocatalytic Hydroxylation of Benzene
This protocol is a generalized procedure based on studies using g-C₃N₄-based photocatalysts.[15]
-
Catalyst Suspension: In a quartz photoreactor vessel, suspend the photocatalyst (e.g., 50 mg of FeCl₃/mpg-C₃N₄) in a solvent mixture, typically acetonitrile and water.
-
Reactant Addition: Add benzene (e.g., 1 mmol) and an oxidant, typically 30% aqueous H₂O₂ (e.g., 2 mmol). Ascorbic acid is often added as a sacrificial agent and to facilitate the Fe³⁺/Fe²⁺ redox cycle.
-
Reaction Conditions: Seal the reactor and place it under a light source (e.g., a 300W Xenon lamp for visible light irradiation). Maintain a constant temperature (e.g., room temperature or slightly elevated, like 65 °C) using a water bath and stir the suspension continuously to ensure uniform irradiation.[12]
-
Sampling and Analysis: At given time intervals, withdraw aliquots of the reaction mixture. Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst particles. Analyze the filtrate by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the concentration of benzene, phenol, and any byproducts.
-
Product Identification: Confirm the identity of the products by comparing their retention times with authentic standards and, if necessary, by GC-MS analysis.
Conclusion and Future Outlook
While this compound remains a potent and useful oxidation catalyst, the field is rapidly advancing towards more sustainable, selective, and cost-effective alternatives.
-
For sulfide oxidation , tungstate-based catalysts, especially those integrated into novel supports like ionic liquids or functionalized silica, offer superior selectivity and recyclability under mild conditions. For applications demanding the complete absence of metals, systems like Br₂/NaNO₂ provide a compelling, albeit mechanistically different, pathway.
-
For the challenging direct hydroxylation of benzene , iron-based catalysts, particularly heterogeneous systems like metal-organic frameworks (MOFs), have shown remarkable promise, significantly outperforming traditional vanadate systems in terms of yield while maintaining high selectivity.[14] Furthermore, the advent of metal-free or metal-doped photocatalysts like g-C₃N₄ opens a new frontier for conducting this transformation using light energy under ambient conditions.[15]
The choice of catalyst is not a one-size-fits-all decision. It requires a careful analysis of the specific synthetic goal, balancing factors such as desired yield and selectivity, cost of reagents, environmental impact, and the ease of catalyst separation and reuse. This guide serves as a foundational resource for navigating these choices, encouraging the adoption of modern catalytic systems that are not only effective but also align with the principles of sustainable science.
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He, J., et al. (2022). Recent Advances in the Heterogeneous Photocatalytic Hydroxylation of Benzene to Phenol. PMC. Available at: [Link]
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Rajabi, F., et al. (2021). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry. Available at: [Link]
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Carvalho, J., et al. (2015). Selective direct hydroxylation of benzene to phenol with hydrogen peroxide by iron and vanadyl based homogeneous and heterogeneous catalysts. Catalysis Science & Technology. Available at: [Link]
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Bui, T. D., et al. (2022). Continuous Flow Hydroxylation of Benzene to Phenol in a Photocatalytic Millistructured Flat-Plate Reactor. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Gholam-Shahzadeh, S., et al. (2023). Oxidation of Sulfides to Sulfoxides Using Vanadium-doped Polyoxometalates on Silica: A Green and Recyclable Nanocatalyst. Chemistry & Chemical Engineering Research Center. Available at: [Link]
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Campanella, A., et al. (2008). Benzene hydroxylation to phenol by using vanadium based catalysts in a two-phase membrane reactor. ResearchGate. Available at: [Link]
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Li, J., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available at: [Link]
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Liu, S., et al. (2017). Synthesis and sulfide oxidation catalytic activity of a copper monosubstituted Keggin-type polyoxometalate-based supramolecular compound. New Journal of Chemistry. Available at: [Link]
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Anonymous. (n.d.). On the sulfide oxidation to sulfoxides using sodium orthovanadate in water. RSC Publishing. Available at: [Link]
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Karimi, B., et al. (2013). Selectivity Adjustment of SBA-15 Based Tungstate Catalyst in Oxidation of Sulfides by Incorporating a Hydrophobic Organic Group inside the Mesochannels. ACS Catalysis. Available at: [Link]
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Verma, P., et al. (2015). Mechanism of Benzene Hydroxylation on Tri-Iron Oxo-Centered Cluster-Based Metal–Organic Frameworks. The Journal of Physical Chemistry C. Available at: [Link]
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Gholinejad, M., et al. (2021). Direct Hydroxylation of Benzene to Phenol over Vanadium Oxide Supported on Carbon Fibers Felt Containing Nitrogen. ResearchGate. Available at: [Link]
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Bahrami, K., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. Available at: [Link]
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Pirbazari, A., et al. (2022). Direct Liquid Phase Hydroxylation of Benzene to Phenol over Iron-Containing Mordenite Catalysts: Combined DLS–EPR Study and Thermodynamic–Stability Analysis. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming Potassium Metavanadate (KVO₃) Purity: A Comparative Analysis of Characterization Techniques
This guide provides an in-depth comparison of the essential characterization techniques required to rigorously confirm the purity of KVO₃. We move beyond a simple listing of methods to explain the causality behind their selection, offering a logical, self-validating workflow. The protocols and data presented herein are grounded in established scientific principles to ensure trustworthiness and repeatability.
The Foundational Pillars of Purity Analysis: A Multi-Technique Approach
No single technique can provide a complete picture of a material's purity. A robust analysis relies on the synergistic application of several methods, each probing a different aspect of the material's properties. The core techniques for KVO₃ are X-ray Diffraction (XRD) for phase identity, Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) for morphology and elemental composition, X-ray Photoelectron Spectroscopy (XPS) for surface chemistry and oxidation state, and Thermal Analysis (TGA/DTA) for thermal stability and the presence of volatiles.
Logical Workflow for KVO₃ Purity Validation
A sequential and logical approach ensures that each analytical step builds upon the last, creating a comprehensive and validated purity profile.
Caption: A logical workflow for comprehensive KVO₃ purity analysis.
X-ray Diffraction (XRD): The Fingerprint of Crystalline Identity
Why this is essential: XRD is the definitive technique for identifying crystalline phases.[1][2] For KVO₃, it confirms that the correct crystal structure has been formed and is the primary method for detecting crystalline impurities such as unreacted vanadium pentoxide (V₂O₅) or other potassium vanadate phases (e.g., K₃V₅O₁₄).[3]
Comparative Performance:
-
Strengths: Unambiguous phase identification, highly sensitive to crystalline impurities (detection limits often ~1-2%).[4]
-
Limitations: Insensitive to amorphous impurities and provides limited information on elemental composition or morphology. Requires sample to be in powdered form.[5]
Experimental Protocol: Powder XRD Analysis of KVO₃
-
Sample Preparation:
-
Grind approximately 100-200 mg of the KVO₃ sample into a fine, homogenous powder using an agate mortar and pestle. This minimizes preferred orientation effects.
-
Mount the powder onto a zero-background sample holder (e.g., silicon or quartz) by gently pressing it into the cavity to create a flat, smooth surface.
-
-
Instrument Setup & Data Collection:
-
X-ray Source: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan Range (2θ): Set the scan range from 10° to 70°. This range covers the most characteristic peaks for KVO₃ and its likely impurities.
-
Step Size & Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step for good resolution and signal-to-noise ratio.
-
Optics: Standard Bragg-Brentano geometry is typically sufficient.[6]
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Compare the experimental diffraction pattern against a standard reference database, such as the International Centre for Diffraction Data (ICDD). The anhydrous KVO₃ phase typically exhibits an orthorhombic crystal structure (space group Pbcm).
-
Scrutinize the pattern for any peaks that do not match the KVO₃ reference pattern. These may correspond to impurities.
-
| Compound | Key 2θ Peaks (Cu Kα) for Identification | Crystal System |
| KVO₃ (Potassium Metavanadate) | ~25.9°, 28.7°, 30.1°, 32.5° | Orthorhombic |
| V₂O₅ (Vanadium Pentoxide) | ~20.3°, 21.7°, 26.1°, 31.0° | Orthorhombic |
| NH₄VO₃ (Ammonium Metavanadate) | ~18.5°, 20.9°, 24.6°, 33.8° | Monoclinic |
SEM and EDX: Morphology and Elemental Stoichiometry
Why this is essential: This combination provides visual and elemental confirmation. SEM visualizes the sample's morphology (crystal size, shape, and aggregation), which can be indicative of the synthesis process. EDX provides semi-quantitative elemental analysis, confirming the presence of potassium, vanadium, and oxygen and detecting any unexpected elemental contaminants.[7][8][9]
Comparative Performance:
-
Strengths: Provides direct visual evidence of sample homogeneity. EDX is a rapid method for confirming expected elements and identifying major elemental impurities.
-
Limitations: EDX is a semi-quantitative technique and has poor sensitivity to light elements. It is also a surface-sensitive technique and may not represent the bulk composition if the sample is not homogenous.
Experimental Protocol: SEM-EDX Analysis of KVO₃
-
Sample Preparation:
-
Mount a small amount of the KVO₃ powder onto an aluminum SEM stub using double-sided conductive carbon tape.
-
Remove excess loose powder with a gentle puff of nitrogen gas to prevent charging and contamination of the electron column.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) via sputtering to prevent electron charging.
-
-
SEM Imaging:
-
Insert the stub into the SEM chamber and evacuate to high vacuum.
-
Use an accelerating voltage of 10-20 kV.
-
Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) to assess the overall morphology and individual crystal habits. Look for uniformity in particle size and shape.
-
-
EDX Analysis:
-
Select a representative area of the sample at a moderate magnification (e.g., 1000x) for an area scan to get an average elemental composition.
-
Perform point scans on several individual crystals to check for compositional homogeneity.
-
Acquire the spectrum for a sufficient time (e.g., 60-120 seconds) to obtain good statistics.
-
Analyze the spectrum to identify peaks corresponding to K, V, and O. Check for the absence of peaks from other elements (e.g., Cl from KCl precursor, or Na).[10][11]
-
X-ray Photoelectron Spectroscopy (XPS): Probing Surface Chemistry and Oxidation State
Why this is essential: XPS is unparalleled for determining the surface elemental composition and, most critically, the oxidation states of the elements present. For KVO₃, the vanadium must be in the +5 oxidation state (V⁵⁺). The presence of other states, such as V⁴⁺, indicates impurity phases or surface reduction and can significantly impact catalytic and electronic properties.[12][13]
Comparative Performance:
-
Strengths: Provides quantitative elemental composition of the surface (top 5-10 nm). It is the most direct method to determine the oxidation state of vanadium.
-
Limitations: Highly surface-sensitive, may not reflect the bulk composition. Requires ultra-high vacuum (UHV) conditions. Data analysis for transition metals with multiple oxidation states can be complex.
Experimental Protocol: XPS Analysis of KVO₃
-
Sample Preparation:
-
Press the KVO₃ powder into a clean indium foil or onto a sample holder.
-
Introduce the sample into the UHV chamber of the XPS system.
-
Optional: Lightly sputter the surface with low-energy Ar⁺ ions to remove adventitious carbon contamination, though this risks reducing the V⁵⁺ surface. A non-sputtered sample is often preferred for initial analysis.
-
-
Data Acquisition:
-
Source: Use a monochromatic Al Kα X-ray source.
-
Survey Scan: Acquire a wide survey scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans over the V 2p, O 1s, and K 2p regions.
-
Charge Correction: Since KVO₃ is an insulator, charge correction is necessary. Reference the adventitious Carbon C 1s peak to 284.8 eV.[14]
-
-
Data Analysis:
-
Fit the high-resolution V 2p spectrum. The V 2p peak is a doublet (V 2p₃/₂ and V 2p₁/₂).
-
The binding energy of the V 2p₃/₂ peak is characteristic of the oxidation state. For V⁵⁺ in vanadates, this peak is typically found around 517.2 eV.[15] A shoulder or a distinct peak at a lower binding energy (~515.8 eV) would indicate the presence of V⁴⁺.[15]
-
Analyze the O 1s peak to distinguish between lattice oxygen in the vanadate (~530.0 eV) and other oxygen species like hydroxides or adsorbed water at higher binding energies.
-
| Vanadium Species | V 2p₃/₂ Binding Energy (eV) | Indication for KVO₃ Purity |
| V⁵⁺ | ~517.2 | Correct, indicates pure KVO₃ |
| V⁴⁺ | ~515.8 | Impurity, indicates reduction |
| V³⁺ | ~515.0 | Impurity, indicates reduction |
Note: Exact binding energies can vary slightly between instruments. Calibration with standards is recommended.[15]
Thermal Analysis (TGA/DTA): Assessing Stability and Volatiles
Why this is essential: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability of KVO₃, its melting point, and the presence of volatile impurities like water (in the form of hydrates). Anhydrous KVO₃ has a distinct melting point around 520 °C. Deviations from this or unexpected mass loss events are clear indicators of impurities.
Comparative Performance:
-
Strengths: Highly sensitive to thermal events (phase transitions, decomposition) and mass changes (e.g., dehydration). Provides a clear melting point for purity assessment.
-
Limitations: Not specific for identifying the chemical nature of the impurities, only their thermal behavior. It should be used in conjunction with other techniques.
Experimental Protocol: TGA/DTA of KVO₃
-
Sample Preparation:
-
Place a small, accurately weighed amount of KVO₃ powder (5-10 mg) into an inert crucible (e.g., alumina or platinum).
-
-
Instrument Setup & Analysis:
-
Place the crucible in the TGA/DTA instrument.
-
Atmosphere: Purge the furnace with an inert gas like nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: Heat the sample from room temperature to ~600 °C at a constant rate (e.g., 10 °C/min).
-
Data Collection: Continuously record the sample mass (TGA) and the temperature difference or heat flow (DTA/DSC) as a function of temperature.
-
-
Data Interpretation:
-
TGA Curve: Examine the plot of mass vs. temperature. A pure, anhydrous KVO₃ sample should show no significant mass loss until decomposition at much higher temperatures. A step-wise mass loss below 200°C indicates the presence of hydrates.
-
DTA/DSC Curve: Look for a sharp endothermic peak corresponding to the melting point of KVO₃, expected around 520 °C.[16] The presence of impurities will typically broaden this peak and lower the melting point. Other unexpected peaks could signal the decomposition or phase transition of an impurity.
-
Comparison with Alternative Vanadates
While this guide focuses on KVO₃, the principles and techniques are directly applicable to other alkali metavanadates like sodium metavanadate (NaVO₃) or other vanadate compounds used in similar applications. The primary differences will be in the expected reference data:
-
XRD: Each compound will have a unique diffraction pattern. For example, NaVO₃ has a different crystal structure and will produce a distinct set of peaks.
-
EDX/XPS: The elemental signals will differ (e.g., Na instead of K).
-
Thermal Analysis: The melting points and thermal stability profiles will be different. For example, NaVO₃ has a higher melting point (~630 °C).
The comparative logic remains the same: acquire experimental data and compare it against established reference data for the specific compound of interest to confirm its purity.
Conclusion
Confirming the purity of this compound is a multi-faceted process that requires a suite of complementary analytical techniques. By following a logical workflow that incorporates XRD for phase identity, SEM-EDX for morphology and elemental composition, XPS for surface oxidation state, and thermal analysis for stability, researchers can build a comprehensive and self-validating purity profile. This rigorous approach is indispensable for ensuring the reliability and reproducibility of any research or development involving this versatile compound.
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Lawrence Livermore National Laboratory. (2016). on powder x-ray diffraction (xrd) —general overview. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Potassium Metavanadate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. Potassium metavanadate, a versatile oxidizing agent and a key component in various syntheses and catalytic processes, demands our utmost respect due to its significant toxicity. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, moving beyond mere compliance to foster a culture of proactive laboratory safety.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. It is classified as a highly toxic substance, and exposure through inhalation, ingestion, or skin contact can be fatal.[1][2][3][4][5]
Core Hazards:
-
Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1][3][5]
-
Serious Eye Damage/Irritation: Causes severe eye irritation.[1][2][4][5]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed |
| Acute Toxicity, Dermal | H310 | Fatal in contact with skin |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Skin Irritation | H315 | Causes skin irritation |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects |
Data synthesized from multiple Safety Data Sheets.[1][2][4][5][6]
Personal Protective Equipment (PPE) is non-negotiable. The following must be worn at all times when handling this compound:
-
Gloves: Nitrile rubber gloves are recommended. Always use proper glove removal technique.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator is essential, especially when handling the solid powder.
-
Protective Clothing: A lab coat and other protective clothing to prevent skin exposure.
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Regulatory Framework: Classifying Your Waste
Proper disposal begins with correct classification. Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is managed from "cradle-to-grave."[7] While this compound is not explicitly listed as a P- or U-listed waste, its chemical relatives, Ammonium vanadate (P119) and Vanadium pentoxide (P120) , are classified as acutely hazardous wastes.[8]
Given its high toxicity, it is prudent to manage this compound waste as an acutely hazardous waste . This classification has stringent disposal requirements, including specific container labeling and quantity limitations.
Alternatively, the waste may be classified as a characteristic hazardous waste for toxicity. The Toxicity Characteristic Leaching Procedure (TCLP) can determine if the waste leaches hazardous constituents, such as chromium (D007), which can sometimes be associated with vanadium ores, at concentrations exceeding regulatory limits.[9]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and documentation.
Disposal Procedures: A Step-by-Step Approach
Direct disposal of untreated this compound into laboratory drains or general waste is strictly prohibited due to its environmental toxicity.[1][6] All waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.
Small Quantities of Solid Waste and Contaminated Materials
For small amounts of solid this compound, contaminated weigh boats, gloves, and paper towels:
-
Segregation: Collect all contaminated materials in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic").
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as acids, strong oxidizing agents, and strong bases.[1][6]
-
Disposal Request: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Aqueous Solutions of this compound
Aqueous solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. The pH of the solution should be noted on the label.
Laboratory-Scale Chemical Treatment for Waste Minimization
For laboratories generating significant quantities of this compound waste, chemical treatment to reduce its toxicity prior to disposal may be a viable option. These procedures must be performed by trained personnel in a chemical fume hood with appropriate PPE.
The primary strategy for reducing the toxicity of vanadate (V) is to reduce it to a lower, less toxic oxidation state, typically vanadium (IV), followed by precipitation.
Reduction with Ferrous Sulfate
This procedure reduces the more toxic Vanadium(V) to the less toxic Vanadium(IV) and precipitates it as ferrous vanadate.
Materials:
-
This compound solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (6M)
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
Acidify the Solution: In a chemical fume hood, place the this compound solution in a beaker with a stir bar. Slowly add 6M sulfuric acid until the pH is between 2 and 3.
-
Prepare Ferrous Sulfate Solution: In a separate beaker, dissolve an excess of ferrous sulfate heptahydrate in deionized water. A common starting point is a 3:1 molar ratio of Fe(II) to V(V).
-
Reduction Reaction: While stirring, slowly add the ferrous sulfate solution to the acidified this compound solution. The solution will change color as the vanadium is reduced.
-
Precipitation: Adjust the pH of the solution to between 7 and 9 with a suitable base (e.g., 1M sodium hydroxide) to precipitate the vanadium as ferrous vanadate.
-
Separation: Allow the precipitate to settle. Decant the supernatant and test for the presence of vanadium. The solid precipitate should be collected and disposed of as hazardous waste.
Reduction with Zinc Metal
This method utilizes zinc metal in an acidic solution to reduce vanadium(V) through its various colored oxidation states to the less toxic vanadium(II).
Materials:
-
This compound solution
-
Zinc powder or granules
-
Sulfuric acid (1M)
-
Stir plate and stir bar
Procedure:
-
Acidify the Solution: In a chemical fume hood, add the this compound solution to a beaker with a stir bar. Slowly add 1M sulfuric acid.
-
Add Zinc: While stirring, gradually add an excess of zinc powder or granules to the solution. Effervescence (hydrogen gas evolution) will occur.
-
Observe Color Changes: The solution will progress through a series of color changes: yellow (V⁵⁺) → green → blue (V⁴⁺) → green (V³⁺) → violet (V²⁺).
-
Neutralization and Precipitation: Once the final color change to violet is observed, indicating the presence of V²⁺, the reaction is complete. The solution can then be neutralized to precipitate vanadium hydroxides.
-
Waste Collection: The resulting slurry should be collected and disposed of as hazardous waste.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.
Small Spills of Solid this compound
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a respirator.
-
Containment: Gently cover the spill with a compatible absorbent material, such as polypropylene pads or a universal absorbent. Avoid raising dust.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.
Small Spills of Aqueous this compound Solution
-
Evacuate and Secure: Alert others and secure the area.
-
Don PPE: Wear appropriate PPE.
-
Containment: Create a dike around the spill using a compatible absorbent material to prevent it from spreading.
-
Absorption: Apply absorbent pads or a universal absorbent to the spill.
-
Collection: Collect the saturated absorbent material and place it in a sealed hazardous waste container.
-
Decontamination: Clean the spill area thoroughly, collecting all cleaning materials for hazardous waste disposal.
Incompatible Absorbents: Avoid using absorbents that are not compatible with oxidizing materials. Always check the compatibility of your spill kit absorbents with the chemical's Safety Data Sheet.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By understanding the hazards, adhering to regulatory guidelines, and implementing safe handling and disposal practices, we uphold our responsibility to ourselves, our colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (2024). Learn the Basics of Hazardous Waste. [Link]
-
Suvchem Laboratory Chemicals. (n.d.). Safety Data Sheet: POTASSIUM (META) VANADATE LR. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
-
RSC Education. (n.d.). The oxidation states of vanadium. [Link]
-
Purdue University. (n.d.). Vanadium Removal From Industrial Wastewaters. Purdue e-Archives. [Link]
-
Chemistry Stack Exchange. (2014). reaction between Iron(ii) and Vanadium(v). [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR 261.24 -- Toxicity characteristic. Electronic Code of Federal Regulations (e-CFR). [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Potassium Metavanadate
The handling of any chemical reagent in a research or drug development setting demands a protocol built on a foundation of safety, precision, and a thorough understanding of the material's inherent risks. Potassium metavanadate, a colorless to pale green crystalline solid, is a valuable reagent in various applications, including as an oxidizer and in the preparation of catalysts.[1] However, its utility is matched by its significant toxicity. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering instead a system of self-validating protocols that empower researchers to work safely and effectively.
The Critical Imperative: Understanding the Hazards of this compound
A cavalier attitude towards this compound is a direct route to severe health consequences. The compound is classified as highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1][2][3] Understanding the specific nature of these threats is the causal basis for the stringent PPE and handling protocols that follow.
-
Acute Toxicity (Inhalation, Dermal, Oral): This substance is designated as fatal if it enters the body through any of these routes.[2][3] Vanadium poisoning can manifest with immediate and severe symptoms, including respiratory distress, neurological effects, and damage to the liver and kidneys. The fine, dust-like nature of the solid chemical increases the risk of aerosolization and subsequent inhalation.[4][5]
-
Severe Skin and Eye Irritation: Direct contact will cause skin irritation and can lead to serious eye damage.[2] It is crucial to recognize that skin contact may lead to systemic toxic effects through absorption, which can be fatal. Pre-existing skin conditions, open cuts, or abrasions dramatically increase the risk of systemic injury.
-
Organ Damage and Reproductive Health: Prolonged or repeated exposure is known to cause damage to organs. Furthermore, there is suspicion that it may damage fertility or the unborn child.[6]
These hazards underscore that engineering controls, such as fume hoods, are the primary line of defense, with PPE serving as the essential final barrier between the researcher and the chemical.[7]
The PPE Protocol: A Multi-Layered Defense System
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the known risks. For this compound, a comprehensive ensemble is mandatory.
Respiratory Protection: The Air You Breathe
Given that this compound is fatal if inhaled, preventing airborne dust from entering the respiratory system is paramount.[2][3]
-
Minimum Requirement: When handling small quantities within a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to protect against dusts.
-
Recommended for Higher-Risk Operations: For tasks with a higher potential for dust generation (e.g., weighing larger quantities, cleaning spills), a higher level of protection is warranted. This includes a half-mask or full-facepiece respirator equipped with high-efficiency particulate air (HEPA) filters.[8]
-
Regulatory Standards: All respirator use must comply with a written respiratory protection program that meets the requirements of OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes fit-testing, training, and medical evaluations.[9]
Eye and Face Protection: Shielding from Dust and Splashes
Because this compound causes serious eye irritation, robust eye protection is non-negotiable.[2]
-
Mandatory: Indirectly vented, chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection from fine dusts.[9]
-
Enhanced Protection: When there is a risk of splashing or significant dust generation, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[9] Contact lenses should not be worn when working with this substance.[9]
Hand Protection: Preventing Dermal Absorption
Dermal contact presents a risk of both local irritation and fatal systemic toxicity.[2] Therefore, selecting the correct gloves is critical.
-
Glove Type: Nitrile gloves are the standard for handling solid this compound and its aqueous solutions. They provide adequate protection against incidental contact.
-
Double Gloving: For all procedures, it is best practice to wear two pairs of nitrile gloves. This provides a layer of redundancy in case the outer glove is compromised.
-
Immediate Action on Contamination: If the outer glove becomes contaminated, remove it immediately following the proper doffing procedure, and inspect the inner glove before continuing. If the inner glove is also contaminated, both pairs must be removed, and hands must be washed thoroughly before donning fresh gloves.
Body Protection: The Final Barrier
Protective clothing prevents the contamination of personal clothes and skin.[9]
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: In the event of a large spill or for decontamination procedures, a disposable full-body protective suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
The following table summarizes the required PPE for handling this compound.
| Protection Type | Minimum Requirement | Recommended for Higher-Risk Operations |
| Respiratory | NIOSH-approved N95 Respirator (in fume hood) | Half-mask or Full-facepiece Respirator with HEPA filters |
| Eye/Face | Indirectly Vented Chemical Splash Goggles | Goggles and a Face Shield |
| Hand | Single Pair of Nitrile Gloves | Double Pair of Nitrile Gloves |
| Body | Laboratory Coat | Laboratory Coat and Chemical-Resistant Apron |
Operational Plan: From Preparation to Decontamination
A structured workflow minimizes the risk of exposure. The following protocol for weighing and preparing a stock solution of this compound should be adapted for all procedures involving this chemical.
Step-by-Step Handling Protocol
-
Pre-Operational Safety Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify the location of the nearest safety shower and eyewash station.[8]
-
Assemble all necessary materials (reagent, glassware, weigh paper, spatula, solvent, waste containers) inside the fume hood.
-
Don all required PPE as detailed in Section 2.
-
-
Weighing the Reagent:
-
Perform all weighing operations on a draft shield balance inside the fume hood to contain any dust.
-
Handle the primary container with care to minimize dust generation.
-
Use a dedicated spatula for this compound.
-
Carefully transfer the desired amount to weigh paper or a tared container.
-
-
Solution Preparation:
-
Place the receiving vessel (e.g., beaker with a stir bar) inside the fume hood.
-
Slowly add the weighed this compound to the solvent while stirring to prevent splashing.
-
Rinse the weigh paper and spatula with the solvent, adding the rinsate to the bulk solution to ensure a complete transfer.
-
-
Post-Operational Decontamination:
-
Tightly cap the primary reagent container and the prepared solution.
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth. All cleaning materials must be disposed of as hazardous waste.
-
Carefully doff PPE, starting with the outer gloves, followed by the lab coat and goggles, and finally the inner gloves.
-
Wash hands thoroughly with soap and water immediately after handling the product.[4]
-
The following diagram illustrates the safe handling workflow.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an incident.
Spill Response
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.[4]
-
Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.[5]
-
Containment: For solid spills, avoid creating dust.[4][5] Gently cover the spill with an absorbent material. Do not use compressed air to clean surfaces.[10]
-
Cleanup: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[4][5]
-
Decontamination: Clean the spill area with a suitable decontaminating solution, and dispose of all cleanup materials as hazardous waste.
Exposure Response
-
Inhalation: Move the affected individual to fresh air immediately. Call for emergency medical assistance.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water.[3] Seek immediate medical attention.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.[6]
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed container designated for "Vanadium Hazardous Waste."
-
Aqueous Waste: Aqueous waste solutions should be collected in a separate, labeled hazardous waste container.
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not discharge into the environment or down the drain.[4]
Conclusion: A Culture of Safety
Handling this compound requires more than just following a set of rules; it demands a deep-seated culture of safety. The protocols outlined in this guide are designed to be a self-validating system, where each step is a logical consequence of the chemical's inherent risks. By understanding the causality behind these experimental choices, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors.
References
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Suvchem Laboratory Chemicals. (n.d.). POTASSIUM (META) VANADATE LR. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
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Clay Planet. (2001). Material Safety Data Sheet: Vanadium Pentoxide. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
IsoLab. (n.d.). Vanadium pentoxide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). VANADIUM HAZARD SUMMARY. Retrieved from [Link]
-
Loba Chemie. (2024). This compound EXTRA PURE Safety Data Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Guidance for Combustible Dusts. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (1986). RO 11177. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
-
CPE Filters Inc. (n.d.). OSHA Dust Control Regulations: A Pocket Guide. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Regulations.gov. (2020). EPA IRIS Assessment Plan for Vanadium Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅). Retrieved from [Link]
-
Oizom. (2024). OSHA Dust Regulations: What You Need to Know?. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Vanadium. Retrieved from [Link]
-
Hazardous Waste Experts. (2024). Which Substances Make Up the RCRA 8 Metals?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
